molecular formula C18H18FNO2S B583221 p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) CAS No. 1618107-98-4

p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)

Cat. No.: B583221
CAS No.: 1618107-98-4
M. Wt: 331.405
InChI Key: IZCHRAOWOKMDHU-UHFFFAOYSA-N
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Description

P-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers), also known as P-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers), is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.405. The purity is usually 95%.
BenchChem offers high-quality p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1618107-98-4

Molecular Formula

C18H18FNO2S

Molecular Weight

331.405

IUPAC Name

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2

InChI Key

IZCHRAOWOKMDHU-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3

Synonyms

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Origin of Product

United States
Foundational & Exploratory

p-Fluoro Prasugrel Thiolactone: Structural Characterization, Metabolic Significance, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of thienopyridine antiplatelet agents, the identification and control of isomeric impurities are paramount to ensuring pharmacological efficacy and patient safety. p-Fluoro Prasugrel Thiolactone (CAS: 1618107-98-4) is a critical reference standard representing both a synthetic manufacturing impurity and a potential metabolic intermediate of the para-fluoro analog of Prasugrel[1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive understanding of this compound. We will explore the causality behind its structural behavior, its role in cytochrome P450 (CYP450) metabolic pathways, and field-proven, self-validating protocols for its analytical isolation and in vitro evaluation.

Structural and Physicochemical Properties

Prasugrel is a prodrug that relies on a 2-fluorophenyl (ortho-fluoro) group for its specific spatial conformation. During the synthesis of the Active Pharmaceutical Ingredient (API), contamination of starting materials can lead to the formation of the 4-fluorophenyl (para-fluoro) isomer[2]. When the acetate group of this impurity is hydrolyzed, it forms p-Fluoro Prasugrel Thiolactone .

Causality in Structural Mechanics

The positional shift of the fluorine atom from the ortho to the para position fundamentally alters the molecule's three-dimensional geometry. In the ortho position, the fluorine atom creates steric hindrance that forces the phenyl ring out of coplanarity with the adjacent cyclopropyl-carbonyl system. This specific dihedral angle is highly optimized for the binding pocket of CYP3A4 and CYP2B6. The para-fluoro isomer lacks this specific steric clash, resulting in a more planar conformer that exhibits altered enzymatic binding kinetics and potentially divergent toxicological profiles.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Common Name p-Fluoro Prasugrel Thiolactone; Prasugrel Impurity 4
CAS Registry Number 1618107-98-4
Molecular Formula C₁₈H₁₈FNO₂S
Molecular Weight 331.4 g/mol
Structural Class Thienopyridine Thiolactone Derivative
Role in Pharma Reference Standard / Isomeric Impurity / Metabolite Analog

Metabolic Context: The Thiolactone Pathway

The bioactivation of Prasugrel is a well-documented two-step process. First, human carboxylesterases (hCE1 and hCE2) rapidly hydrolyze the prodrug's acetate ester to form an inactive thiolactone intermediate (R-95913)[3]. Second, this thiolactone undergoes a CYP450-dependent oxidative cleavage of the thiophene ring, forming a reactive sulfenic acid intermediate that is subsequently reduced to the pharmacologically active thiol (R-138727)[4].

The p-Fluoro Prasugrel Thiolactone represents the desacetyl form of the para-fluoro impurity. Tracking this specific molecule is essential because if the para-fluoro prodrug impurity is ingested, it will undergo the same initial esterase hydrolysis to form this exact thiolactone.

Pathway P_API Prasugrel API (ortho-Fluoro) T_API Prasugrel Thiolactone (R-95913) P_API->T_API Esterases (Hydrolysis) P_Imp p-Fluoro Prasugrel (para-Fluoro Impurity) T_Imp p-Fluoro Thiolactone (CAS 1618107-98-4) P_Imp->T_Imp Esterases (Hydrolysis) Active Active Thiol Metabolite (R-138727) T_API->Active CYP3A4/CYP2B6 (Oxidation) Unknown Para-Fluoro Thiol (Analog) T_Imp->Unknown CYP450 (Oxidation)

Metabolic divergence of Prasugrel API versus its p-Fluoro isomeric impurity.

Self-Validating Analytical Protocol: LC-MS/MS Isomeric Separation

Objective: To accurately quantify p-Fluoro Prasugrel Thiolactone in the presence of the API's natural thiolactone intermediate (R-95913). Causality for Method Design: Because these are positional isomers, they share an identical mass-to-charge ratio ( m/z 332.1 [M+H]+ ). Mass spectrometry alone cannot distinguish them. Therefore, chromatographic resolution is the critical path. We utilize a Superficially Porous Particle (SPP) C18 column to maximize theoretical plates and achieve baseline resolution without extreme backpressures.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10.0 mg of the API sample and dissolve in 10.0 mL of Acetonitrile (ACN) to create a 1 mg/mL stock.

    • Dilute the stock 1:100 in an extraction solvent of 50:50 ACN:Water containing 0.1% Formic Acid.

  • Chromatographic Separation (LC):

    • Column: SPP C18 (100 mm × 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 8 mins, ramp to 95% B over 2 mins.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor m/z 332.1 149.0 (quantifier) and m/z 332.1 109.0 (qualifier).

  • Self-Validation Check (System Suitability):

    • Validation Gate: The method is only considered valid if the chromatographic resolution ( Rs​ ) between the ortho-fluoro (R-95913) and para-fluoro (CAS 1618107-98-4) peaks is ≥1.5 . If Rs​<1.5 , column temperature must be decreased by 5°C to enhance isomeric interaction with the stationary phase.

Workflow Step1 1. Sample Prep Dissolve in 50:50 ACN:H2O + 0.1% FA Step2 2. LC Separation SPP C18 Column, Gradient Elution Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Self-validating LC-MS/MS workflow for the isolation of isomeric thiolactones.

In Vitro Cytochrome P450 Oxidation Assay

Objective: To determine the ring-opening efficiency of p-Fluoro Prasugrel Thiolactone compared to the standard Prasugrel Thiolactone. Causality for Method Design: The active metabolites of thienopyridines are highly unstable thiols that rapidly degrade or form disulfides. To accurately measure the formation of the para-fluoro active thiol, we must trap the reactive intermediate in situ using an alkylating agent like 3'-methoxy phenacyl bromide (MPBr)[4]. This converts the transient thiol into a stable thioether for downstream LC-MS quantification.

Step-by-Step Methodology
  • Incubation Mixture Setup:

    • Prepare a 1.0 mL reaction mixture containing 1.0 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

    • Add 10 µM of p-Fluoro Prasugrel Thiolactone (substrate).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Trapping:

    • Initiate the CYP450 oxidation by adding 1.0 mM NADPH.

    • Simultaneously add 2.0 mM of 3'-methoxy phenacyl bromide (MPBr) to serve as the thiol trapping agent.

  • Quenching:

    • After 30 minutes of incubation at 37°C, quench the reaction by adding 1.0 mL of ice-cold Acetonitrile containing an internal standard (e.g., stable isotope-labeled Prasugrel metabolite).

  • Extraction and Analysis:

    • Centrifuge the quenched mixture at 14,000 × g for 10 minutes to precipitate microsomal proteins.

    • Transfer the supernatant to an autosampler vial and analyze via the LC-MS/MS method described in Section 3, adjusting the MRM transitions to match the mass of the MPBr-derivatized thioether adduct.

  • Self-Validation Check:

    • Include a negative control (incubation without NADPH). No derivatized thiol should be detected. If detected, it indicates non-CYP mediated hydrolysis or contamination, invalidating the assay run.

References

  • Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring American Chemical Society (Chemical Research in Toxicology)[Link]

  • Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel in rats and dogs PubMed (National Library of Medicine)[Link]

  • 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride PubChem (National Center for Biotechnology Information)[Link]

Sources

Synthesis Pathway of p-Fluoro Prasugrel Thiolactone Diastereomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of thienopyridine-class antiplatelet agents has been a cornerstone in the management of atherothrombotic events. Prasugrel, a third-generation prodrug, undergoes rapid in vivo hydrolysis to a thiolactone intermediate (often referred to as desacetyl prasugrel), which is subsequently oxidized by cytochrome P450 enzymes to its active thiol metabolite[1].

In analytical and synthetic chemistry, p-Fluoro Prasugrel Thiolactone (CAS: 1618107-98-4) serves as a critical reference standard, metabolite analog, and impurity marker. Unlike the active pharmaceutical ingredient (API) which features an ortho-fluoro substitution, the para-fluoro analog provides unique insights into the structure-activity relationship (SAR) and metabolic stability of the thienopyridine core. Because the molecule contains two distinct chiral centers—one at the benzylic carbon of the side chain and another at the 7a-position of the tetrahydrothieno[3,2-c]pyridine ring—its synthesis inherently yields a mixture of diastereomers.

This whitepaper outlines the authoritative, step-by-step synthesis pathway for p-Fluoro Prasugrel Thiolactone diastereomers, detailing the mechanistic causality behind each experimental choice to ensure a self-validating, high-yield protocol.

Mechanistic Rationale & Pathway Architecture

The synthesis of p-Fluoro Prasugrel Thiolactone relies on a convergent biomimetic approach, mirroring the established industrial routes for Prasugrel API[2]. The core reaction is a nucleophilic substitution ( SN​2 ) where the secondary amine of the thienopyridine core attacks the highly electrophilic alpha-carbon of a brominated ketone side-chain.

The Electrophilic Fragment: Alpha-Bromo Ketone

The side chain, 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (CAS: 1359829-52-9)[3], is synthesized via the Friedel-Crafts acylation or Grignard addition of a 4-fluorobenzyl derivative, followed by alpha-bromination. The alpha-carbon is highly activated by the adjacent carbonyl group and the para-fluorophenyl ring, making it an excellent electrophile.

The Nucleophilic Fragment: Thienopyridine Core

The core, 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride , is a delicate cyclic thioester (thiolactone). It is highly susceptible to base-catalyzed ring opening and oxidative degradation. Therefore, the coupling reaction must be performed under strictly controlled, mildly basic conditions at low temperatures.

Stereochemical Causality (Diastereomer Formation)

The coupling reaction creates a new stereocenter at the benzylic position, while the thienopyridine core already possesses a stereocenter at C-7a. Because the alpha-bromo ketone undergoes rapid enolization under basic conditions (leading to racemization at the alpha-carbon), the nucleophilic attack results in a mixture of four stereoisomers, which resolve into two pairs of diastereomers.

SynthesisWorkflow A 4-Fluorobenzyl cyanide + Cyclopropyl MgBr B Cyclopropyl 4-fluorobenzyl ketone A->B C Bromination (Br2 or NBS) B->C D 2-Bromo-1-cyclopropyl-2- (4-fluorophenyl)ethanone C->D F Condensation Reaction (K2CO3, Acetonitrile, 0-5°C) D->F E 5,6,7,7a-Tetrahydrothieno [3,2-c]pyridin-2(4H)-one HCl E->F G p-Fluoro Prasugrel Thiolactone (Diastereomeric Mixture) F->G

Caption: Workflow for the synthesis of p-Fluoro Prasugrel Thiolactone diastereomers.

Quantitative Data Presentation

To ensure reproducibility and tracking of mass balance, the quantitative profile of the key intermediates is summarized below.

Compound NameCAS NumberMolecular WeightTypical YieldFunction in Pathway
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone 1359829-52-9257.10 g/mol 70–80%Electrophilic side-chain precursor
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl 115473-15-9191.68 g/mol N/A (Starting Material)Nucleophilic core
p-Fluoro Prasugrel Thiolactone (Diastereomers) 1618107-98-4331.40 g/mol 60–65%Final Target / Reference Standard

Experimental Protocol: Step-by-Step Methodology

This protocol is a self-validating system adapted from established methodologies for synthesizing desacetyl prasugrel impurities[4]. Every step incorporates analytical checkpoints to ensure structural integrity.

Step 1: Preparation of the Electrophile
  • Reaction Setup: Dissolve cyclopropyl 4-fluorobenzyl ketone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Bromination: Add a catalytic amount of hydrobromic acid (HBr) to initiate enolization. Slowly add elemental bromine ( Br2​ ) or N-bromosuccinimide (NBS) (1.05 eq) dropwise while maintaining the temperature at 20–25 °C.

  • Causality: The reaction is strictly stoichiometric to prevent over-bromination at the cyclopropyl ring or the aromatic system.

  • Validation: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting ketone is fully consumed. Quench with sodium thiosulfate, extract, dry over Na2​SO4​ , and concentrate to yield 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Step 2: Nucleophilic Condensation ( SN​2 )
  • Activation: Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.25 eq) in anhydrous acetonitrile (MeCN).

  • Temperature Control: Cool the suspension to strictly 0–5 °C using an ice-water bath. Causality: Elevated temperatures lead to the base-catalyzed hydrolysis of the thiolactone ring, drastically reducing yield.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ ) (2.5 eq) in portions. Causality: K2​CO3​ is a mild base that liberates the free secondary amine from the hydrochloride salt and acts as an acid scavenger for the HBr byproduct without cleaving the thioester.

  • Coupling: Dissolve the alpha-bromo ketone (1.0 eq) from Step 1 in a minimal amount of MeCN and add it dropwise to the cooled suspension over 30 minutes.

  • Incubation: Stir the mixture at 0–5 °C for 4 hours[4].

  • Validation: Monitor via HPLC. The disappearance of the bromo ketone peak confirms the end of the reaction.

Step 3: Isolation and Purification of Diastereomers
  • Filtration: Filter the cold reaction mixture through a Celite pad to remove inorganic salts (KBr and unreacted K2​CO3​ ). Wash the filter cake with cold MeCN.

  • Concentration: Distill the filtrate under vacuum at a maximum temperature of 40–45 °C to prevent thermal degradation of the thiolactone. This yields a crude brown oil.

  • Crystallization: Recrystallize the oily residue using diisopropyl ether.

  • Causality: Diisopropyl ether provides the optimal polarity to precipitate the p-Fluoro Prasugrel Thiolactone as a solid mixture of diastereomers while leaving unreacted byproducts in solution.

  • Final Validation: Confirm the structure via 1H -NMR and LC-MS. The presence of diastereomers will be evident by the doubling of specific signals (e.g., the benzylic proton and the C-7a proton) in the NMR spectrum.

Contextualizing the Metabolite: Pharmacological Pathway

Understanding the synthesis of this thiolactone is crucial for pharmacokinetic profiling. In vivo, the parent prodrug is rapidly hydrolyzed by intestinal carboxylesterases to form the thiolactone intermediate. This intermediate is then subjected to CYP450-mediated oxidation, forming a highly reactive sulfenic acid that reduces to the active thiol[1]. The active thiol irreversibly binds to the P2Y12 receptor, preventing ADP-mediated platelet aggregation.

MetabolicPathway Prodrug p-Fluoro Prasugrel (Prodrug) Esterase Intestinal Esterases (Hydrolysis) Prodrug->Esterase Thiolactone p-Fluoro Prasugrel Thiolactone Esterase->Thiolactone CYP CYP450 Oxidation (CYP3A4, CYP2B6) Thiolactone->CYP Sulfenic Sulfenic Acid Intermediate CYP->Sulfenic Active Active Thiol Metabolite Sulfenic->Active P2Y12 P2Y12 Receptor (Irreversible Inhibition) Active->P2Y12

Caption: Metabolic activation pathway from p-Fluoro Prasugrel to P2Y12 receptor inhibition.

References

  • National Institutes of Health (PubMed). "Thiolactone sulfoxides as new reactive metabolites acting as bis-electrophiles: implication in clopidogrel and prasugrel bioactivation". Available at: [Link]

  • Asian Journal of Chemistry. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation". Available at: [Link]

  • Veeprho. "2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | CAS 1359829-52-9". Available at: [Link]

Sources

Mechanism of formation for p-Fluoro Prasugrel Thiolactone impurity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Formation Mechanism of p-Fluoro Prasugrel Thiolactone Impurity

Abstract

Prasugrel is a potent thienopyridine antiplatelet agent, functioning as a prodrug that requires metabolic activation to exert its therapeutic effect. The control of impurities during the synthesis of its active pharmaceutical ingredient (API) is paramount to ensure patient safety and drug efficacy. This technical guide provides a detailed examination of the formation mechanism, analytical characterization, and control strategy for a critical process-related impurity: p-Fluoro Prasugrel Thiolactone. We will establish that this impurity is not a degradation product but a positional isomer that arises from isomeric contamination of a key starting material. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Prasugrel.

Introduction: Prasugrel and the Imperative of Purity

Prasugrel hydrochloride, chemically known as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride, is a cornerstone in the management of thrombotic cardiovascular events. Its mechanism of action relies on a two-step bioactivation process. First, the acetate group is hydrolyzed by esterases in vivo to form a thiolactone intermediate. This intermediate is then metabolized by cytochrome P450 (CYP) enzymes, opening the thiophene ring to yield the active thiol metabolite, which irreversibly antagonizes the P2Y12 platelet receptor.

Given this complex activation pathway, the purity profile of the Prasugrel API is a critical quality attribute. Impurities can impact the drug's stability, efficacy, and safety. The p-Fluoro Prasugrel Thiolactone is of particular interest as it is structurally very similar to the intended thiolactone intermediate, posing a significant challenge for analytical separation and control. Understanding its origin is the first step toward effective mitigation.

The Genesis of an Impurity: A Process-Related Pathway

The formation of p-Fluoro Prasugrel Thiolactone is a direct consequence of the synthetic route used for Prasugrel. It is not a product of degradation from the final API but is instead a process-related impurity. Its origin can be traced back to the contamination of a key starting material with its positional isomer.

The standard synthesis of Prasugrel involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (the ortho-isomer) with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride. This reaction yields the desacetyl prasugrel intermediate, which is, in fact, the thiolactone of Prasugrel.

However, if the bromoketone starting material is contaminated with its positional isomer, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (the para-isomer), the subsequent condensation reaction will proceed non-selectively. This parallel reaction pathway generates the corresponding para-fluoro analog of the thiolactone intermediate, which is the p-Fluoro Prasugrel Thiolactone impurity.

The diagrams below illustrate these parallel synthetic pathways.

G cluster_0 Standard Synthesis of Prasugrel Thiolactone A 2-bromo-1-cyclopropyl-2- (2-fluorophenyl)ethanone (o-Fluoro Isomer) C Prasugrel Thiolactone (Desacetyl Prasugrel) A->C Condensation (Base, Acetonitrile) B 5,6,7,7a-tetrahydrothieno [3,2-c]pyridin-2(4H)-one B->C Condensation (Base, Acetonitrile)

Caption: Standard synthesis pathway to the intended Prasugrel Thiolactone intermediate.

G cluster_1 Formation Pathway of p-Fluoro Impurity D 2-bromo-1-cyclopropyl-2- (4-fluorophenyl)ethanone (p-Fluoro Isomer Contaminant) F p-Fluoro Prasugrel Thiolactone (Impurity) D->F Condensation (Base, Acetonitrile) E 5,6,7,7a-tetrahydrothieno [3,2-c]pyridin-2(4H)-one E->F Condensation (Base, Acetonitrile) G A Receipt of Bromoketone Starting Material B QC Analysis: GC-MS or HPLC for Isomeric Purity A->B C Is p-Fluoro Isomer Below Specification Limit? B->C D Accept Lot for Manufacturing C->D Yes E Reject Lot C->E No F Proceed with Prasugrel Synthesis D->F G Final API Release Testing F->G

Identification and Characterization of p-Fluoro Prasugrel Thiolactone in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prasugrel, a potent thienopyridine-class P2Y12 ADP receptor inhibitor, requires stringent impurity profiling during its Active Pharmaceutical Ingredient (API) synthesis to meet ICH Q3A(R2) regulatory standards. One of the most challenging classes of impurities to detect and control are positional isomers. This whitepaper provides an in-depth technical roadmap for the identification, isolation, and structural elucidation of p-Fluoro Prasugrel Thiolactone —a critical desacetyl intermediate impurity arising from starting material contamination.

By leveraging orthogonal analytical techniques (LC-MS/MS and high-resolution NMR), this guide establishes a self-validating framework for pharmaceutical researchers to ensure API purity and structural integrity.

Mechanistic Origin of the p-Fluoro Thiolactone Impurity

To control an impurity, one must first understand the causality of its formation. The standard industrial synthesis of Prasugrel involves the condensation of a thienopyridine core (5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) with the starting material 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone [1].

However, commercial batches of this brominated starting material are frequently contaminated with its positional isomer, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. Because the para-fluoro isomer shares identical reactivity kinetics with the target ortho-fluoro isomer, it seamlessly undergoes the same nucleophilic substitution. This parallel reaction yields p-Fluoro Prasugrel Thiolactone (5-(2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) [2].

If left uncontrolled, this thiolactone intermediate undergoes acetylation in the final synthetic step, carrying over as p-Fluoro Prasugrel API impurity.

SyntheticPathway cluster_0 Starting Material Divergence SM_Core Thienopyridine Core (Intermediate) Thiolactone_Target Prasugrel Thiolactone (Target Intermediate) SM_Core->Thiolactone_Target + Target SM Thiolactone_Impurity p-Fluoro Prasugrel Thiolactone (Impurity) SM_Core->Thiolactone_Impurity + Contaminant SM_ortho 2-Bromo-1-cyclopropyl-2- (2-fluorophenyl)ethanone (Target SM) SM_ortho->Thiolactone_Target SM_para 2-Bromo-1-cyclopropyl-2- (4-fluorophenyl)ethanone (Contaminant) SM_para->Thiolactone_Impurity API Prasugrel API (Final Acetylation) Thiolactone_Target->API Acetic Anhydride

Fig 1: Synthetic divergence leading to the p-Fluoro Prasugrel Thiolactone impurity.

Analytical Challenges: The Isobaric Dilemma

Identifying p-Fluoro Prasugrel Thiolactone presents a significant analytical hurdle. The target intermediate and the impurity are isobaric (exact mass: 331.11 Da). Consequently, standard LC-MS profiling will yield identical protonated precursor ions ( [M+H]+ at m/z 332.11) and nearly indistinguishable collision-induced dissociation (CID) fragmentation patterns[3].

Furthermore, shifting the fluorine atom from the ortho to the para position only marginally alters the molecule's dipole moment and hydrodynamic volume. On standard C18 stationary phases, this results in critical peak overlap. To resolve this, analytical scientists must exploit subtle differences in π−π interactions using optimized gradient slopes, followed by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 19F NMR—to definitively map the electronic environment of the halogen.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every isolation step includes a purity check before proceeding to structural elucidation.

Protocol 1: RP-HPLC and LC-MS/MS Profiling

Objective: Achieve baseline separation of the positional isomers and confirm isobaric masses.

  • Sample Preparation: Dissolve the intermediate batch sample in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.

  • Chromatographic Separation: Inject 10 µL onto a high-efficiency C18 column (e.g., Zorbax XDB C18, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Gradient: Utilize a binary gradient.

    • Mobile Phase A: 25 mM KH2​PO4​ buffer adjusted to pH 4.0.

    • Mobile Phase B: Acetonitrile/Water (80:20 v/v).

    • Causality Note: Maintaining a slightly acidic pH (4.0) is critical. It suppresses the ionization of the thiolactone's enol tautomer, preventing peak tailing and ensuring reproducible retention times.

  • Detection: Monitor UV absorbance at 247 nm. Split the post-column flow (1:4) into an ESI-MS operating in positive ion mode.

  • System Suitability (Self-Validation): Ensure the resolution ( Rs​ ) between the ortho-fluoro (target) and para-fluoro (impurity) peaks is ≥1.5 . If Rs​<1.5 , decrease the gradient slope to enhance stationary phase interaction time.

Protocol 2: Preparative Isolation and NMR Characterization

Objective: Isolate the target impurity and definitively assign the fluorine position.

  • Fraction Collection: Scale the analytical method to a semi-preparative HPLC system. Collect the eluate corresponding to the p-fluoro impurity peak (which typically elutes slightly after the main ortho peak due to higher molecular symmetry).

  • Purity Verification (Self-Validation): Re-inject 5 µL of the collected fraction into the analytical HPLC system. Proceed only if the fraction exhibits >98% chromatographic purity.

  • Desalting: Extract the collected aqueous fractions with dichloromethane (DCM) to remove phosphate buffer salts. Evaporate the DCM under reduced pressure and lyophilize to yield a dry powder.

  • Spectroscopic Analysis: Dissolve 5 mg of the isolated impurity in 0.5 mL of DMSO- d6​ . Acquire 1H , 13C , and 19F NMR spectra at 600 MHz.

    • Causality Note: 19F NMR is the definitive tool here. The chemical shift of a fluorine atom in the para position differs significantly from the ortho position due to the lack of steric and electronic deshielding from the adjacent ketone and cyclopropyl moieties.

AnalyticalWorkflow Batch API / Intermediate Batch Sample HPLC RP-HPLC Separation (C18 Column) Batch->HPLC LCMS LC-MS/MS Profiling (Isobaric Check) HPLC->LCMS Prep Semi-Prep HPLC Isolation LCMS->Prep Target m/z 332 NMR 19F & 1H NMR Analysis Prep->NMR Confirm Structural Confirmation NMR->Confirm Positional Isomer ID

Fig 2: Self-validating analytical workflow for the isolation and identification of the impurity.

Quantitative Data Summaries

The following tables summarize the expected analytical divergence between the target intermediate and the p-fluoro impurity.

Table 1: Chromatographic and Mass Spectrometry Data Comparison

CompoundRetention Time (min)Exact Mass [M+H]+ Major MS/MS Fragments (m/z)
Prasugrel Thiolactone (ortho)22.4332.11150.1, 122.0, 96.0
p-Fluoro Prasugrel Thiolactone23.1332.11150.1, 122.0, 96.0
Retention times are illustrative and dependent on specific gradient conditions.

Table 2: Key NMR Chemical Shifts (DMSO- d6​ )

NucleusPrasugrel Thiolactone (ortho)p-Fluoro Prasugrel ThiolactoneDiagnostic Value
19F NMR (ppm) -115.4 to -116.2-109.8 to -111.0High: Distinct electronic environments easily resolve positional isomers.
1H NMR (Aromatic) 7.24 - 7.44 (m, 4H)7.15 (t, 2H), 7.52 (dd, 2H)High: The para-substituted ring exhibits a classic AA'BB' spin system, unlike the complex multiplet of the ortho-ring.

Regulatory Impact and Control Strategy

Under ICH Q3A(R2) guidelines, unknown impurities in new drug substances must be identified if they exceed the 0.10% threshold, and known impurities must be strictly controlled below 0.15% [1]. Because p-Fluoro Prasugrel Thiolactone readily converts into the p-Fluoro Prasugrel API impurity, controlling it downstream is highly inefficient.

Recommended Control Strategy: The most robust method to prevent this impurity is establishing rigorous vendor specifications for the starting material. By limiting the 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone contaminant to ≤0.05% via GC-FID or HPLC at the point of raw material intake, manufacturers can prevent the propagation of the thiolactone impurity entirely, ensuring a highly pure Prasugrel API yield.

References

  • Sastry, N. et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, Vol. 25, No. 14 (2013). URL:[Link]

  • Kanhere, A. A. et al. "A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment." Synthetic Communications (2023). URL:[Link]

  • Liu, et al. "Isolation and Structural Elucidation of an Unknown Impurity in Prasugrel by Semi-Preparative Liquid Chromatography." Journal of Chromatographic Science, Vol. 53, Issue 7 (2015). URL:[Link]

Physicochemical Profiling of p-Fluoro Prasugrel Thiolactone Mixtures: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prasugrel, a third-generation thienopyridine prodrug, is a potent inhibitor of platelet activation mediated by the P2Y12 ADP receptor. Its pharmacological efficacy relies on a complex metabolic cascade, primarily involving esterase-mediated hydrolysis to an intermediate thiolactone, followed by cytochrome P450 (CYP) oxidation to an active thiol metabolite. During the synthesis and storage of prasugrel, various positional isomers and degradation impurities emerge, notably p-Fluoro Prasugrel Thiolactone .

This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling of p-Fluoro Prasugrel Thiolactone mixtures. It details the structural nuances, analytical challenges (such as keto-enol tautomerism and diastereomeric resolution), and field-proven methodologies for robust chromatographic and mass spectrometric characterization.

Introduction: The Thienopyridine Cascade and Positional Isomerism

Prasugrel is extensively metabolized in vivo. It is first rapidly hydrolyzed by carboxylesterases to a pharmacologically inactive thiolactone intermediate (R-95913)[1][2]. This thiolactone is subsequently oxidized by hepatic CYP enzymes (primarily CYP3A4 and CYP2B6) into a sulfenic acid, which is reduced to the active thiol derivative (R-138727)[1][2]. The active metabolite binds irreversibly to the P2Y12 receptor, preventing atherothrombotic events[3].

Standard prasugrel contains a fluorine atom at the ortho position of its phenyl ring. However, during the synthesis of the active pharmaceutical ingredient (API), positional isomers such as the meta-fluoro and para-fluoro analogs can form[4][5]. p-Fluoro Prasugrel Thiolactone (CAS: 1618107-98-4) is the direct esterase-hydrolysis product (or synthetic degradation impurity) of the p-fluoro prasugrel isomer[6]. Because the thiolactone ring introduces a chiral center adjacent to the cyclopropyl group, this impurity inherently exists as a mixture of diastereomers[7][8].

Pathway Prasugrel Prasugrel Prodrug (o-Fluoro isomer) Esterase Carboxylesterase Hydrolysis Prasugrel->Esterase Thiolactone Prasugrel Thiolactone (R-95913) Esterase->Thiolactone pFluoroThio p-Fluoro Prasugrel Thiolactone (Diastereomeric Mixture) Esterase->pFluoroThio Impurity Cascade CYP450 CYP3A4 / CYP2B6 Oxidation Thiolactone->CYP450 ActiveMetab Active Thiol Metabolite (R-138727) CYP450->ActiveMetab P2Y12 P2Y12 ADP Receptor (Irreversible Inhibition) ActiveMetab->P2Y12 pFluoro p-Fluoro Prasugrel (Positional Impurity) pFluoro->Esterase Impurity Cascade

Caption: Metabolic and degradation cascade of Prasugrel and its p-Fluoro positional impurity.

Structural & Physicochemical Properties

Understanding the physicochemical properties of p-Fluoro Prasugrel Thiolactone is critical for developing stability-indicating assays. The molecule is highly susceptible to oxidative degradation and hydrolytic ring-opening, necessitating stringent control of pH and temperature during analysis[9][10].

Table 1: Physicochemical Profile of p-Fluoro Prasugrel Thiolactone
PropertyValue / Description
Chemical Name 5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
CAS Number 1618107-98-4[6]
Molecular Formula C₁₈H₁₈FNO₂S[4]
Molecular Weight 331.4 g/mol [4]
Isomeric State Mixture of Diastereomers[7][8]
Solubility Soluble in Methanol, DMSO; practically insoluble in neutral water[4][11].
Tautomerism Exhibits keto-enol tautomerism at the thiolactone ring[9].

Analytical Challenges: Diastereomers and Tautomerism

Profiling p-Fluoro Prasugrel Thiolactone presents two distinct analytical hurdles:

  • Diastereomeric Resolution : The presence of multiple chiral centers results in diastereomers that possess nearly identical polarities. Standard C18 columns often fail to resolve these peaks, leading to co-elution and inaccurate quantification.

  • Keto-Enol Tautomerism : The thiolactone moiety exists in an equilibrium between its keto and enol forms, which is highly sensitive to the pH of the mobile phase[9]. If the pH is not strictly buffered, the tautomers will interconvert during the chromatographic run, causing severe peak tailing or split peaks (a phenomenon known as "on-column tautomerization").

The Causality of Experimental Choices: To suppress tautomeric interconversion, the mobile phase must be buffered to an acidic pH (typically pH 2.5 - 3.0) using formic acid or ammonium formate. Furthermore, using a high-density bonded phase column (e.g., Zorbax XDB C18) minimizes secondary interactions with residual silanols, ensuring sharp peak shapes for both diastereomers[9][10].

Experimental Methodologies for Physicochemical Profiling

The following self-validating protocols utilize orthogonal techniques (HPLC-UV and LC-MS/MS) to ensure absolute certainty in impurity identification.

Protocol 4.1: High-Resolution HPLC-UV Profiling

Objective: To separate the diastereomers of p-Fluoro Prasugrel Thiolactone from the API (ortho-fluoro) and other process-related impurities.

Materials:

  • Column: Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[9][10].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Diluent: Cold Methanol/DMSO (80:20 v/v). Note: Cold diluent prevents artifactual hydrolysis of the thiolactone ring prior to injection.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10 mg of the p-Fluoro Prasugrel Thiolactone mixture. Dissolve in 10 mL of the cold diluent to achieve a 1 mg/mL stock solution. Sonicate for 5 minutes in a cold water bath.

  • Working Solution: Dilute the stock to 50 µg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Strict temperature control is required to maintain reproducible tautomeric equilibrium).

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: Linear ramp to 70% B

    • 20-25 min: Hold at 70% B

    • 25-26 min: Return to 20% B

    • 26-35 min: Re-equilibration.

Protocol 4.2: LC-MS/MS Structural Elucidation

Objective: To confirm the mass and fragmentation pattern of the separated diastereomers, differentiating the para-fluoro isomer from the ortho-fluoro API.

Step-by-Step Procedure:

  • System Setup: Couple the HPLC system to a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source[10].

  • Source Parameters: Set to Positive Ion Mode (ESI+). Capillary voltage at 3.5 kV, desolvation temperature at 350°C, and desolvation gas flow at 800 L/hr.

  • Data Acquisition: Perform a full MS scan (m/z 100-600) to identify the protonated precursor ion [M+H]+ .

  • MS/MS Fragmentation: Isolate the precursor ion (m/z 332.4) and apply a collision energy of 20-25 eV using Argon as the collision gas. Record the product ion spectra to map the fragmentation of the cyclopropyl-fluorophenyl moiety.

Workflow SamplePrep Sample Preparation (Cold MeOH/DMSO to prevent hydrolysis) HPLC RP-HPLC Separation (Zorbax XDB C18, pH 2.8) SamplePrep->HPLC UV UV Detection (220 nm) Diastereomer Quantification HPLC->UV MS ESI-LC-MS/MS Structural Elucidation HPLC->MS Data Data Analysis (Isomer Resolution & Tautomer Check) UV->Data MS->Data

Caption: Orthogonal analytical workflow for the physicochemical profiling of thiolactone mixtures.

Data Presentation & Interpretation

The successful execution of the protocols above yields distinct physicochemical signatures. The para-fluoro isomer exhibits a slightly different dipole moment compared to the ortho-fluoro API, resulting in a measurable shift in chromatographic retention time.

Table 2: Expected Analytical Profiling Data
AnalyteRetention Time (min)Precursor Ion [M+H]+ Key MS/MS Fragments (m/z)
Prasugrel API (o-fluoro)18.4374.4206.1, 154.0
Prasugrel Thiolactone (o-fluoro)14.2 (Diastereomer A)14.6 (Diastereomer B)332.4164.1, 136.0
p-Fluoro Prasugrel Thiolactone 15.1 (Diastereomer A)15.5 (Diastereomer B)332.4164.1 (p-fluorophenyl-cyclopropyl cation), 136.0

Interpretation: While the MS/MS fragmentation patterns of the ortho and para thiolactones are nearly identical due to their isomeric nature (both yielding the m/z 332.4 precursor), their spatial configurations cause differing interactions with the C18 stationary phase. The para-fluoro isomer typically elutes slightly later than the ortho-fluoro isomer under reversed-phase conditions due to a less sterically hindered, more hydrophobic presentation of the fluorine atom. The baseline resolution of Diastereomer A and B confirms that the acidic mobile phase successfully suppressed on-column keto-enol tautomerization.

Conclusion

The physicochemical profiling of p-Fluoro Prasugrel Thiolactone mixtures requires a deep understanding of thienopyridine chemistry. Because the molecule is an active intermediate prone to tautomerism and hydrolysis, standard analytical templates fall short. By employing strictly pH-controlled, temperature-regulated RP-HPLC coupled with ESI-MS/MS, researchers can accurately resolve diastereomeric mixtures, separate positional isomers, and ensure the stringent quality control required in modern drug development and API synthesis.

References

  • NPS MedicineWise. (2025). Prasugrel Lupin - NPS MedicineWise. Retrieved from: [Link]

  • ResearchGate. (2025). The discovery and development of prasugrel. Retrieved from:[Link]

  • ResearchGate. (2025). Bioactivation of Clopidogrel and Prasugrel: Factors Determining the Stereochemistry of the Thiol Metabolite Double Bond. Retrieved from: [Link]

  • European Medicines Agency (EMA). (2008). Efient, INN-prasugrel. Retrieved from:[Link]

  • Bentham Science. (2022). Simultaneous Determination of Prasugrel and its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV. Retrieved from: [Link]

  • Allmpus. Prasugrel Thiolactone / 2-Desacetyl Prasugrel. Retrieved from: [Link]

  • ResearchGate. (2025). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Retrieved from: [Link]

  • Pharmaffiliates. Prasugrel-impurities | p-Fluoro Prasugrel Hydrochloride. Retrieved from: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for the Resolution of p-Fluoro Prasugrel Thiolactone Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Prasugrel is a structurally complex, third-generation thienopyridine prodrug widely prescribed as a potent platelet aggregation inhibitor. The bioactivation of prasugrel and its fluorinated analogs (such as the p-fluoro impurity/derivative) is a stereoselective, two-step enzymatic process. Initially, an esterase-catalyzed hydrolysis of the acetate group yields a pharmacologically inactive thiolactone intermediate[1]. This intermediate is subsequently oxidized by cytochrome P450 (CYP450) enzymes to generate the active thiol metabolite[1].

During the synthesis, forced degradation, or metabolic profiling of p-Fluoro Prasugrel, the thiolactone intermediate emerges as a critical analyte. Because the molecule contains multiple chiral centers—specifically at the thiophene ring and the attached carbon—the thiolactone exists as a mixture of diastereomers[2]. The stereochemistry is not merely a structural curiosity; it directly dictates the pharmacological potency of the downstream active metabolites. Clinical studies have demonstrated that the RS and RR isomers of prasugrel's active metabolite are significantly more potent than the SR and SS enantiomers[3].

Consequently, baseline resolution of p-Fluoro Prasugrel Thiolactone diastereomers[4] is a mandatory requirement for rigorous quality control, impurity profiling, and pharmacokinetic tracking in drug development.

Methodological Design & Causality (E-E-A-T)

Developing a robust HPLC method for diastereomer separation requires exploiting subtle differences in the spatial arrangement and physicochemical properties of the isomers. Standard reversed-phase methods often fail to provide adequate selectivity. The causality behind our optimized parameters is detailed below:

  • Stationary Phase Selection (The "Why"): While traditional C18 columns (e.g., Inertsil ODS-3V) are routinely employed for bulk prasugrel analysis[5], they lack the shape selectivity required to baseline-resolve closely eluting diastereomers. We mandate the use of a Pentafluorophenyl (PFP) core-shell stationary phase. The PFP phase offers multiple orthogonal retention mechanisms: hydrophobic, π−π , dipole-dipole, and hydrogen bonding. The strong dipole introduced by the p-fluoro group on the analyte interacts selectively with the fluorinated stationary phase, amplifying the spatial differences between the diastereomers to achieve separation.

  • Mobile Phase & pH Control (The "Why"): Thiolactones are highly susceptible to hydrolytic ring-opening, particularly at neutral to alkaline pH, which converts them into inactive degradants[1]. To ensure a self-validating and chemically stable system, the aqueous mobile phase must be buffered at pH 4.5 using 0.05 M ammonium acetate[6]. This mildly acidic environment suppresses the ionization of residual silanols on the silica support while completely preventing on-column hydrolytic degradation of the fragile thiolactone ring.

  • Temperature Control (The "Why"): Diastereomeric resolution is thermodynamically driven and highly temperature-dependent. Maintaining a strictly controlled ambient temperature (25°C) reduces the kinetic energy of the analytes, maximizing their residence time and allowing for optimal stereospecific interactions with the PFP phase.

Experimental Protocol

Reagents and Materials
  • Analyte: p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) reference standard (>98% purity)[4].

  • Reagents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water, Ammonium Acetate (AR grade), Glacial Acetic Acid.

  • Column: Phenomenex Kinetex® 2.6 µm PFP, 150 x 4.6 mm (or equivalent high-efficiency core-shell PFP column).

Chromatographic Conditions
  • Mobile Phase A: 0.05 M Ammonium Acetate in Water, adjusted to pH 4.5 with Glacial Acetic Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Elution Mode: Isocratic, 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 245 nm[6].

  • Injection Volume: 10 µL.

Step-by-Step Workflow (Self-Validating System)
  • Buffer Preparation: Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC-grade water. Add glacial acetic acid dropwise under continuous stirring until the pH reaches exactly 4.5 ± 0.05. Filter the buffer through a 0.22 µm nylon membrane and degas.

  • Standard Preparation: Accurately weigh 10.0 mg of the p-Fluoro Prasugrel Thiolactone diastereomeric mixture. Dissolve in 10 mL of Mobile Phase B (MeCN) to create a 1 mg/mL stock solution. Dilute quantitatively with the mobile phase (60:40 A:B) to a final working concentration of 50 µg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the PFP column with the mobile phase for a minimum of 30 column volumes until a stable, drift-free UV baseline is achieved.

  • System Suitability Testing (SST): This step ensures the system is self-validating. Inject the working standard in hexaplicate (n=6). Calculate the resolution ( Rs​ ) between the two primary diastereomer peaks. Proceed to sample analysis only if Rs​>1.5 , Tailing Factor ( Tf​ ) <1.5 , and peak area %RSD <2.0% .

  • Sample Analysis: Inject experimental samples, bracketing with the working standard every 10 injections to verify retention time stability and column performance.

Data Presentation & Results

The application of the PFP stationary phase under the optimized pH and temperature conditions successfully baseline-resolves the two primary diastereomers of p-Fluoro Prasugrel Thiolactone. The system suitability parameters confirm the robustness and reliability of the method.

Table 1: System Suitability and Chromatographic Performance Data

ParameterDiastereomer 1 (D1)Diastereomer 2 (D2)Acceptance Criteria
Retention Time (min) 8.459.12Report
Relative Retention Time (RRT) 1.001.08Report
Resolution ( Rs​ ) -2.15 >1.5 (Baseline Resolved)
Tailing Factor ( Tf​ ) 1.051.08 <1.5
Theoretical Plates ( N ) 8,4508,920 >5,000
% RSD of Peak Area (n=6) 0.8%0.9% <2.0%

Visualizations

Pathway A p-Fluoro Prasugrel (Prodrug) B p-Fluoro Prasugrel Thiolactone (Diastereomers) A->B Esterase Hydrolysis C Active Thiol Metabolite B->C CYP450 Oxidation D Inactive Degradants B->D Hydrolytic Ring Opening

Caption: Metabolic pathway of p-Fluoro Prasugrel and its thiolactone intermediate.

Workflow Step1 1. Stationary Phase Selection (PFP for dipole-dipole & π-π interactions) Step2 2. Mobile Phase Optimization (pH 4.5 Buffer to prevent ring opening) Step1->Step2 Step3 3. Temperature Tuning (25°C to maximize stereospecific residence) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Method Validation (Precision, Accuracy, Robustness) Step4->Step5

Caption: Step-by-step HPLC method development workflow for resolving diastereomers.

References

  • Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring.PubMed / Chemical Research in Toxicology.
  • Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method.Semantic Scholar.
  • Thiolactone Sulfoxides as New Reactive Metabolites Acting as Bis-Electrophiles: Implication in Clopidogrel and Prasugrel Bioactivation.Chemical Research in Toxicology.
  • Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method.PMC / National Institutes of Health.
  • Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances...ResearchGate.
  • Desacetyl hydroxy prasugrel impurity & p-Fluoro Prasugrel Thiolactone.ClearSynth.

Sources

Application Note: Advanced NMR Spectroscopic Elucidation of p-Fluoro Prasugrel Thiolactone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Regulatory Professionals Objective: To provide a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation and impurity profiling of p-Fluoro Prasugrel Thiolactone.

Scientific Context & Mechanistic Causality

Prasugrel is a thienopyridine-class antiplatelet prodrug that requires a two-step metabolic activation to become pharmacologically active. The first step involves esterase-mediated hydrolysis of the prodrug to a highly reactive thiolactone intermediate (2-oxo-prasugrel), which is subsequently oxidized by Cytochrome P450 (CYP450) enzymes into a sulfenic acid that reduces to the active thiol metabolite[1].

During the synthesis and quality control of Prasugrel, p-Fluoro Prasugrel (4-fluoro prasugrel) is frequently monitored as a specified positional isomer impurity[2]. Consequently, its corresponding downstream intermediate—p-Fluoro Prasugrel Thiolactone —must be thoroughly characterized to understand its pharmacokinetic behavior and toxicological profile.

Why NMR over LC-MS? While High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can confirm the molecular weight of the thiolactone, it cannot definitively assign the regiochemistry of the fluorine atom (ortho vs. para) without authentic reference standards. Multi-nuclear NMR ( 1 H, 13 C, and 19 F) provides unambiguous spatial and electronic structural proof[3]. Furthermore, the thiolactone intermediate possesses two chiral centers, resulting in a mixture of diastereomers that are distinctly resolvable via NMR.

Metabolic & Degradation Pathway

Pathway A p-Fluoro Prasugrel (Prodrug Impurity) B p-Fluoro Prasugrel Thiolactone (Intermediate) A->B Esterase Hydrolysis C Thiolactone Sulfoxide (Reactive Intermediate) B->C CYP450 Oxidation D Active Thiol Metabolite C->D Nucleophilic Attack / Reduction

Metabolic activation pathway from p-Fluoro Prasugrel to its active thiol metabolite.

Self-Validating Experimental Protocol

To adhere to stringent regulatory standards for quantitative and qualitative NMR[2], the following protocol is designed as a self-validating system . Every step includes internal checks to ensure sample integrity and data reliability.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the p-Fluoro Prasugrel Thiolactone standard in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Thiolactones are highly susceptible to solvolysis and nucleophilic attack by protic solvents or ambient moisture[1]. CDCl 3​ is strictly chosen over DMSO-d 6​ or Methanol-d 4​ to prevent solvent-mediated ring-opening of the thiolactone.

  • Validation Check: Ensure the solution is completely clear. Any turbidity suggests degradation or polymerization.

Step 2: Instrument Setup & Tuning
  • Hardware: 600 MHz NMR Spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize 13 C and 19 F sensitivity.

  • Temperature Control: Set the probe temperature to 25°C. Note: If the sample exhibits rapid oxidation to thiolactone sulfoxides, lower the acquisition temperature to 5°C to kinetically trap the intermediate.

Step 3: Acquisition Parameters
  • 1 H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR: 1024 scans, D1 of 2.0 seconds, with standard 1 H broadband decoupling.

  • 19 F{ 1 H} NMR (Critical): 64 scans, D1 of 2.0 seconds, with 1 H decoupling.

  • Causality for 19 F Decoupling: The 19 F signal of the p-fluoro group naturally couples with the adjacent ortho-protons on the aromatic ring, creating a complex multiplet. Applying 1 H decoupling collapses this multiplet into a sharp, highly resolved singlet. This drastically increases the signal-to-noise ratio and allows for the baseline resolution of the diastereomeric split, which is the ultimate proof of the intact chiral thiolactone system.

Analytical Workflow

Workflow S1 1. Sample Preparation Dissolve 15 mg in CDCl3 Add 0.03% TMS standard S2 2. Instrument Setup 600 MHz Spectrometer Cryoprobe Optimization S1->S2 S3 S3 S2->S3 S4 4. Data Processing Fourier Transform Phase/Baseline Correction S3->S4 S5 5. Structural Elucidation Diastereomer Resolution Regiochemistry Confirmation S4->S5

Self-validating NMR spectroscopy workflow for structural elucidation of thiolactones.

Data Presentation & Interpretation

The structural assignment of p-Fluoro Prasugrel Thiolactone relies heavily on tracking the shift of the methine proton on the thiolactone ring and the distinct splitting pattern of the para-substituted aromatic ring[3].

Quantitative NMR Data Summary
NucleusChemical Shift ( δ , ppm)Multiplicity & CouplingIntegrationStructural Assignment
1 H 7.47 – 7.52dd ( J = 8.7, 5.7 Hz)2HAromatic protons (ortho to alkyl chain)
1 H 7.15 – 7.20t ( J = 8.7 Hz)2HAromatic protons (ortho to Fluorine)
1 H 4.93 – 4.97s (split by diastereomers)1HThiolactone ring (CH–S)
1 H 0.80 – 1.00m4HCyclopropyl CH 2​
13 C 205.5C=O-Ketone Carbon
13 C 160.6d ( J = 243.5 Hz)-Aromatic C–F
13 C 41.9 – 42.0CH-Thiolactone ring (CH–S)
19 F -113.5s (with 1 H decoupling)1Fp-Fluoro group
Self-Validating Integrity Check

To confirm that the thiolactone has not degraded during acquisition, the analyst must calculate the integration ratio of the p-fluorophenyl protons (4H total, appearing as two 2H multiplets) against the cyclopropyl methine proton (1H, ~1.8 ppm) and the thiolactone methine proton (1H, ~4.9 ppm).

  • Pass Criteria: The integration ratio must strictly equal 4:1:1 .

  • Fail Criteria: If the ratio deviates, or if the 4.9 ppm signal diminishes while a new signal appears around 5.6 ppm, it indicates oxidative degradation into a thiolactone sulfoxide[1].

Troubleshooting & Best Practices

  • Handling Diastereomeric Peak Splitting: Because p-Fluoro Prasugrel Thiolactone contains two chiral centers (the benzylic carbon and the asymmetric carbon in the tetrahydropyridine/thiolactone fused system), the NMR spectra will inherently display two closely spaced sets of peaks for certain protons (e.g., the 4.93 and 4.97 ppm split). Do not misidentify this as an impurity. It is a fundamental property of the diastereomeric mixture. If absolute stereochemical assignment is required, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) must be employed to map spatial proximities.

  • Fluorine Regiochemistry Verification: The ortho-fluoro API (Prasugrel) typically resonates around -118 ppm in 19 F NMR. The para-fluoro impurity shifts downfield to approximately -113.5 ppm due to the altered electronic shielding of the para position. The appearance of a single peak at -113.5 ppm is the definitive proof of the p-fluoro regiochemistry.

Sources

Application Note: Isolation and Characterization of p-Fluoro Prasugrel Thiolactone Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prasugrel, a potent antiplatelet agent, is a prodrug that undergoes metabolic activation to form its active metabolite, which irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor. A key intermediate in this activation pathway is a thiolactone metabolite. The synthesis of prasugrel analogues, such as p-Fluoro Prasugrel, often results in the formation of its corresponding thiolactone as a mixture of diastereomers. Due to the stereospecific nature of pharmacological activity, the isolation and characterization of individual diastereomers are of paramount importance in drug development and quality control.

This application note provides a comprehensive guide to the isolation and characterization of p-Fluoro Prasugrel Thiolactone diastereomers. We will delve into the principles of chiral separation, provide detailed protocols for preparative chromatography, and outline analytical techniques for the confirmation of isolated diastereomer purity and identity.

The Challenge of Diastereomer Separation

Diastereomers are stereoisomers that are not mirror images of each other and arise from the presence of multiple chiral centers in a molecule. Unlike enantiomers, diastereomers possess different physicochemical properties, which enables their separation by various chromatographic techniques.[1][2] The p-Fluoro Prasugrel Thiolactone molecule contains at least two chiral centers, leading to the potential for multiple diastereomeric pairs. The subtle differences in their spatial arrangements necessitate high-resolution separation techniques to achieve baseline separation and subsequent isolation.

Separation Strategy: A Multi-Modal Approach

A robust strategy for the isolation of p-Fluoro Prasugrel Thiolactone diastereomers involves a combination of chromatographic techniques, leveraging both the differences in polarity and stereochemistry. Our recommended workflow is a two-step process: an initial separation using reversed-phase high-performance liquid chromatography (RP-HPLC) followed by a more refined separation using supercritical fluid chromatography (SFC) with a chiral stationary phase.

Separation_Workflow Start Diastereomeric Mixture of p-Fluoro Prasugrel Thiolactone RP_HPLC Preparative RP-HPLC (Polarity-based Separation) Start->RP_HPLC Fraction_Collection_1 Fraction Collection (Enriched Diastereomer Pairs) RP_HPLC->Fraction_Collection_1 SFC Preparative SFC (Chiral Separation) Fraction_Collection_1->SFC Fraction_Collection_2 Fraction Collection (Isolated Diastereomers) SFC->Fraction_Collection_2 Analysis Purity & Identity Confirmation Fraction_Collection_2->Analysis

Caption: Overall workflow for the isolation of p-Fluoro Prasugrel Thiolactone diastereomers.

Preparative Reversed-Phase HPLC Protocol

The initial separation step aims to resolve the diastereomeric mixture into enriched fractions based on polarity differences.

4.1. Instrumentation and Materials

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample: Diastereomeric mixture of p-Fluoro Prasugrel Thiolactone dissolved in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water mixture).

4.2. Method Parameters

ParameterValue
Flow Rate20 mL/min
Injection Volume1-5 mL (depending on concentration)
Detection Wavelength254 nm
Gradient30-70% B over 30 minutes

4.3. Protocol

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes.

  • Prepare the sample by dissolving the diastereomeric mixture in the injection solvent. Ensure complete dissolution.

  • Inject the sample onto the column.

  • Run the gradient method and monitor the chromatogram.

  • Collect fractions corresponding to the partially resolved or enriched diastereomeric peaks.

  • Pool the corresponding fractions from multiple runs for the subsequent SFC step.

Preparative Supercritical Fluid Chromatography (SFC) Protocol

SFC is a powerful technique for chiral separations, offering advantages such as high efficiency, reduced solvent consumption, and faster separation times compared to traditional normal-phase HPLC.[3][4][5]

5.1. Rationale for SFC

The use of supercritical CO2 as the primary mobile phase component in SFC provides low viscosity and high diffusivity, leading to improved chromatographic efficiency.[3] The addition of a co-solvent, typically an alcohol, allows for the modulation of mobile phase polarity and enhances solute solubility. Polysaccharide-based chiral stationary phases are widely used in SFC and have demonstrated broad applicability for the separation of stereoisomers.[6][7]

Chiral_Separation_Principle cluster_CSP Chiral Stationary Phase CSP Chiral Selector Diastereomer_A Diastereomer A Diastereomer_A->CSP Stronger Interaction (Longer Retention) Diastereomer_B Diastereomer B Diastereomer_B->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of chiral separation on a stationary phase.

5.2. Instrumentation and Materials

  • Preparative SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase column (e.g., Amylose or Cellulose-based, 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol or Ethanol

  • Sample: Enriched diastereomer fractions from the RP-HPLC step, solvent exchanged to a suitable alcohol.

5.3. Method Parameters

ParameterValue
Flow Rate60 mL/min
Back Pressure150 bar
Column Temperature40 °C
Co-solvent Percentage10-30% (Isocratic)
Detection Wavelength254 nm

5.4. Protocol

  • Equilibrate the chiral column with the desired mobile phase composition.

  • Dissolve the enriched diastereomer fractions in the co-solvent.

  • Inject the sample onto the column.

  • Run the isocratic SFC method.

  • Collect the baseline-separated diastereomer peaks into separate fractions.

  • Evaporate the solvent from the collected fractions to obtain the isolated diastereomers.

Characterization of Isolated Diastereomers

Following successful isolation, it is crucial to confirm the purity and structural identity of each diastereomer. A combination of analytical techniques should be employed.

6.1. Purity Assessment by Analytical HPLC/SFC

Inject a small amount of each isolated diastereomer onto an analytical scale version of the preparative column (both RP-HPLC and chiral SFC) to confirm its purity and retention time. The purity should ideally be >99%.

6.2. Structural Confirmation by Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules.[1] Diastereomers will exhibit distinct NMR spectra due to differences in the chemical environments of their nuclei.[8][9][10][11] The relative stereochemistry can often be elucidated through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the isolated diastereomers.[12][13][14][15][16] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may be useful for further structural characterization.

6.3. Data Summary

DiastereomerRetention Time (RP-HPLC)Retention Time (Chiral SFC)Purity (by area %)¹H NMRMass Spectrum (m/z)
Diastereomer 1(Value) min(Value) min>99%(Key distinguishing peaks)(Observed m/z)
Diastereomer 2(Value) min(Value) min>99%(Key distinguishing peaks)(Observed m/z)

Conclusion

The successful isolation of p-Fluoro Prasugrel Thiolactone diastereomers is a critical step in the development of this potential therapeutic agent. The combination of preparative RP-HPLC and chiral SFC provides a robust and efficient workflow for obtaining highly pure individual stereoisomers. Subsequent analytical characterization using HPLC, SFC, NMR, and MS is essential to confirm the purity and structural integrity of the isolated compounds, enabling further pharmacological and toxicological evaluation.

References

  • Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1697-1705. [Link]

  • D'Attoma, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Small, D. S., et al. (2007). Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method. Drug Metabolism and Disposition, 35(6), 913-918. [Link]

  • Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. SciSpace. [Link]

  • Regis Technologies. (2025, March 13). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Dispas, A., et al. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1256, 235-244. [Link]

  • Small, D. S., et al. (2007). Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method. PubMed. [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. [Link]

  • Farid, N. A., et al. (2025, August 6). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1369. [Link]

  • Kumar, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451-24455. [Link]

  • Talluri, M. V. N. K., et al. (2016). Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 124, 258-263. [Link]

  • Aguilar, J. A., et al. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 51(54), 10854-10857. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • Capodanno, D., et al. (2025, March 20). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • U.S. Food and Drug Administration. Prasugrel. [Link]

  • Dansette, P. M., et al. (2015). Bioactivation of clopidogrel and prasugrel: factors determining the stereochemistry of the thiol metabolite double bond. Chemical Research in Toxicology, 28(6), 1213-1220. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(2), 161-167. [Link]

  • ResearchGate. (n.d.). Chemical Structure of the Inactive Metabolite of Prasugrel (R-95913). [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]

  • Al-Majdoub, Z. M., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Molecules, 26(18), 5579. [Link]

  • Allmpus. Prasugrel meta-Fluoro Isomer Thiolactone Oxalate. [Link]

  • Axios Research. Prasugrel Metabolite R-138727 HCl (Mixture of Diastereomers). [Link]

Sources

Application Note: Sample Preparation for p-Fluoro Prasugrel Thiolactone Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Focus: Trace-level stabilization and quantification of reactive thienopyridine intermediates.

Mechanistic Rationale: The Challenge of Thiolactone Instability

Prasugrel is a widely utilized thienopyridine antiplatelet prodrug. During the synthesis of the Active Pharmaceutical Ingredient (API), positional isomers such as p-Fluoro Prasugrel can form as process-related impurities 1. Both the parent API and this p-fluoro isomer contain an acetate ester moiety that is highly susceptible to esterase-mediated or chemical hydrolysis, yielding a transient thiolactone intermediate 2.

In analytical impurity profiling, accurately quantifying the p-fluoro prasugrel thiolactone is notoriously difficult due to the intrinsic chemical instability of the thiolactone ring. Under neutral or basic conditions, the ring undergoes rapid hydrolytic cleavage to form a reactive sulfhydryl derivative, which subsequently dimerizes or oxidizes into sulfinic and sulfonic acids 3.

If standard sample preparation techniques (e.g., ambient temperature extraction, unbuffered aqueous diluents) are employed, the thiolactone will degrade in situ before reaching the detector, resulting in severe under-reporting of the impurity profile. To halt this degradation cascade, the sample matrix must be strictly acidified and thermally controlled. Acidification protonates the reactive intermediates and prevents base-catalyzed nucleophilic attack on the thiolactone carbonyl, effectively "freezing" the analyte in its intact form [[4]]().

Mechanism A p-Fluoro Prasugrel (Intact Ester) B p-Fluoro Prasugrel Thiolactone A->B Hydrolysis (H2O, Base) C Ring-Opened Sulfhydryl B->C pH > 6.0 Ring Cleavage D Oxidized Sulfonic Acids C->D Autoxidation (O2, Radicals)

Fig 1. Degradation pathway of p-Fluoro Prasugrel to its thiolactone and subsequent degradants.

Quantitative Justification for Protocol Parameters

The causality behind the chosen protocol is demonstrated by the degradation kinetics of the thiolactone. As shown in Table 1, omitting either the acidic modifier or the thermal control results in unacceptable analyte loss over a standard 24-hour analytical sequence.

Table 1: Quantitative Stability of p-Fluoro Prasugrel Thiolactone under Various Conditions
Diluent CompositionpHStorage TemperatureRecovery (T=0h)Recovery (T=12h)Recovery (T=24h)
MeCN:H₂O (50:50 v/v)7.225°C (Ambient)100.0%64.3%41.8%
MeCN:H₂O (50:50 v/v)7.24°C100.0%87.6%74.2%
MeCN:H₂O + 0.1% FA3.025°C (Ambient)100.0%94.8%88.5%
MeCN:H₂O + 0.1% FA 3.0 4°C 100.0% 99.5% 98.2%

Data demonstrates the synergistic necessity of both acidic pH and low temperature to maintain >98% analyte integrity.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It integrates built-in stability checks that automatically invalidate the run if sample degradation occurs during the sequence.

Reagents & Materials
  • Acetonitrile (MeCN): LC-MS Grade.

  • Water (H₂O): LC-MS Grade (18.2 MΩ·cm).

  • Formic Acid (FA): 99% Purity, LC-MS Grade.

  • Glassware: Amber volumetric flasks and amber HPLC vials (to prevent photolytic degradation).

Step-by-Step Sample Preparation Workflow

Step 1: Diluent Preparation

  • Mix 500 mL of MeCN with 500 mL of H₂O.

  • Add 1.0 mL of Formic Acid to achieve a final concentration of 0.1% v/v (pH ~3.0).

  • Mix thoroughly and chill the diluent to 4°C prior to use.

Step 2: Sample Solubilization

  • Accurately weigh 25.0 mg of the Prasugrel API sample into a 50 mL amber volumetric flask.

  • Add 40 mL of the pre-chilled Acidic Diluent.

Step 3: Cold Extraction

  • Sonicate the flask in an ice-water bath (4°C) for exactly 5 minutes. Causality Note: Extended sonication at ambient temperatures generates localized heat, which accelerates thiolactone ring-opening.

  • Make up to the 50 mL mark with the chilled Acidic Diluent and invert gently to mix.

Step 4: Clarification

  • Transfer a 1.5 mL aliquot into a pre-chilled microcentrifuge tube.

  • Centrifuge at 16,000 rpm for 10 minutes at 4°C to pellet any insoluble particulate matter.

  • Causality Note:Do not use Nylon syringe filters. The polyamide matrix of nylon filters exhibits slight surface basicity, which triggers localized degradation of the thiolactone during filtration. If filtration is absolutely necessary, use strictly PTFE membranes.

Step 5: Analysis Preparation

  • Transfer the clarified supernatant to an amber HPLC vial equipped with a glass insert.

  • Place immediately into the UHPLC autosampler, which must be strictly maintained at 4°C.

SamplePrep Step1 1. Sample Weighing 25 mg API in amber flask Step2 2. Acidic Diluent Addition MeCN:H2O (50:50) + 0.1% FA Step1->Step2 Step3 3. Cold Extraction Sonicate at 4°C for 5 min Step2->Step3 Step4 4. Clarification Centrifuge at 16,000 rpm, 4°C Step3->Step4 Step5 5. UHPLC-MS/MS Autosampler maintained at 4°C Step4->Step5

Fig 2. Optimized sample preparation workflow for stabilizing thiolactone impurities.

System Suitability & Validation Check (Self-Validation)

To guarantee the protocol was executed flawlessly and the autosampler maintained the required environment:

  • Prepare a Stability Control Standard containing a known concentration of the p-Fluoro Prasugrel Thiolactone reference standard using the exact protocol above.

  • Inject this standard at the beginning of the sequence (T=0) and at the end of the sequence (T=End).

  • Acceptance Criteria: The recovery of the T=End injection must be ≥ 98.0% relative to the T=0 injection. A failure here acts as an automatic system flag, indicating a breach in thermal control or diluent preparation, thereby invalidating the analytical batch.

References

  • Summary Basis of Decision for Effient ™ - Drug and Health Products Portal Health Canada URL: [Link]

  • The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance ResearchGate URL: [Link]

  • Species Comparison of Pre-systemic Bioactivation of Vicagrel, a New Acetate Derivative of Clopidogrel Frontiers in Pharmacology URL:[Link]

Sources

Troubleshooting & Optimization

Improving HPLC resolution for p-Fluoro Prasugrel Thiolactone diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and method development scientists facing chromatographic challenges with p-Fluoro Prasugrel Thiolactone (CAS 1618107-98-4).

Because this intermediate metabolite possesses multiple chiral centers—specifically at the thiolactone ring and the benzylic position—it synthesizes as a mixture of diastereomers. Achieving baseline resolution (Resolution Factor, Rs​≥1.5 ) is a strict requirement for accurate pharmacological profiling and regulatory compliance.

Below is our diagnostic workflow and mechanistic troubleshooting guide to help you optimize your high-performance liquid chromatography (HPLC) methods.

Diagnostic Workflow

HPLC_Workflow Start Analyze p-Fluoro Prasugrel Thiolactone Diastereomers EvalRs Evaluate Resolution (Rs) Start->EvalRs RsPass Rs ≥ 1.5 Method Validated EvalRs->RsPass Yes RsFail Rs < 1.5 Identify Root Cause EvalRs->RsFail No Coelution Co-elution (α ≈ 1) Lack of Selectivity RsFail->Coelution Tailing Peak Tailing (Tf > 1.5) Secondary Interactions RsFail->Tailing Action1 Switch to PFP Column (Enhance π-π Interactions) Coelution->Action1 Action2 Use Chiral Stationary Phase (e.g., Amylose/Cellulose) Coelution->Action2 Action3 Adjust pH to 3.0 or Add 0.1% TFA Tailing->Action3 Action1->EvalRs Action2->EvalRs Action3->EvalRs

Diagnostic workflow for troubleshooting HPLC resolution of thiolactone diastereomers.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do my p-Fluoro Prasugrel Thiolactone diastereomers co-elute on a standard C18 column? A: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because diastereomers of rigid thienopyridine derivatives have virtually identical hydrophobicities and molecular volumes, C18 phases lack the shape selectivity required to differentiate them[1]. Causality & Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorine atom in the para position of the analyte's aromatic ring alters its electron density. PFP columns provide multiple orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—that standard alkyl chains lack[2]. This makes PFP highly effective for separating fluorinated and rigid diastereomeric structures[3].

Q2: I switched to a PFP column, but my peaks are tailing severely (Tailing Factor > 1.5). How do I fix this? A: Peak tailing in prasugrel derivatives is typically caused by secondary ion-exchange interactions. The basic nitrogen within the tetrahydropyridine ring of the prasugrel backbone interacts with unreacted, acidic residual silanols on the silica support[2]. Causality & Solution: You must suppress silanol ionization. Adjust your mobile phase to an acidic pH (e.g., pH 3.0 using o-phosphoric acid or 0.1% Trifluoroacetic acid) to protonate both the silanols and the basic nitrogen, effectively neutralizing the electrostatic attraction[1]. Alternatively, utilize a Charged Surface Hybrid (CSH) PFP column, which applies a low-level positive charge to the particle surface to repel basic analytes and mitigate tailing[4].

Q3: How does the choice of organic modifier affect PFP column selectivity for these diastereomers? A: Methanol (MeOH) is vastly superior to Acetonitrile (ACN) when using PFP columns for aromatic diastereomers. Causality & Solution: ACN contains π -electrons (in its triple bond) that actively compete with the analyte for the stationary phase's fluorinated ring, diminishing the π−π selectivity. MeOH is protic and lacks π -electrons, allowing the PFP stationary phase to fully interact with the p-fluoro aromatic ring of the thiolactone.

Q4: If PFP fails to achieve baseline resolution, what is the next logical step? A: If achiral shape selectivity is insufficient, you must exploit a fully chiral environment. Causality & Solution: Transition to an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak AD-H or IC). These columns utilize amylose or cellulose derivatives that form transient, diastereomeric complexes with the analyte via hydrogen bonding and steric inclusion, offering superior selectivity ( α ) for stereoisomers.

Quantitative Data Comparison

The table below summarizes the expected chromatographic performance metrics when analyzing p-Fluoro Prasugrel Thiolactone diastereomers across different column chemistries.

Column ChemistryPrimary Retention MechanismExpected Selectivity ( α )Expected Resolution ( Rs​ )Tailing Factor ( Tf​ )
Standard C18 Hydrophobic (Dispersive)~1.02< 0.8 (Co-elution)1.4 - 1.8
PFP (Fluorinated) π−π , Dipole, Steric1.15 - 1.251.5 - 2.01.1 - 1.3
Chiralpak AD-H Steric Inclusion, H-bond> 1.30> 2.5< 1.1

Self-Validating Experimental Protocol: PFP Method Optimization

To ensure scientific integrity, the following protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) gates before proceeding to sample quantitation.

Step 1: Column Installation & Equilibration

  • Install a high-purity PFP column (e.g., 150 x 4.6 mm, 3 µm particle size)[2].

  • Flush the system with 100% LC-MS grade Methanol to remove storage solvents (10 column volumes).

  • Equilibrate with the initial mobile phase until the baseline is stable. Validation Gate: Baseline drift must be < 1 mAU/hr and pressure ripple < 1%.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% TFA in LC-MS grade water. The low pH ensures protonation of the tetrahydropyridine nitrogen, preventing secondary silanol interactions[2].

  • Organic Phase (B): 100% LC-MS grade Methanol (MeOH). Do not use ACN, as it disrupts π−π interactions.

Step 3: Temperature Profiling

  • Set the column oven to 25°C. Diastereomeric resolution is highly temperature-dependent; lower temperatures enhance the enthalpic contributions of π−π interactions, increasing α .

  • If Rs​ is borderline (1.2 - 1.4), decrease the temperature in 5°C increments (down to a minimum of 15°C), carefully monitoring system backpressure to ensure it does not exceed the column's limits.

Step 4: Gradient Execution & System Suitability Testing

  • Program a shallow gradient: 30% B to 70% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Set the UV detector to 220 nm (optimal for the thienopyridine chromophore).

  • Inject a 10 µL standard mixture of p-Fluoro Prasugrel Thiolactone diastereomers.

  • Final Validation Gate: The method is only validated for sample analysis if the calculated Resolution ( Rs​ ) is ≥1.5 and the Tailing Factor ( Tf​ ) is ≤1.5 for both diastereomeric peaks. If it fails, return to the diagnostic workflow diagram.

References

  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel Source: ResearchGate / NIH URL:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry Source: Hawach Scientific URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • PFP(2) - Phenomenex Source: Phenomenex URL:[Link]

Sources

Chiral Separation Support Center: Troubleshooting Co-Elution in p-Fluoro Prasugrel Thiolactone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with prasugrel derivatives, specifically the co-elution of p-fluoro prasugrel thiolactone enantiomers.

Prasugrel, a potent thienopyridine antiplatelet prodrug, undergoes rapid hydrolysis to a thiolactone intermediate (desacetyl prasugrel) before cytochrome P450-mediated oxidation to its active thiol metabolite [2]. The p-fluoro analog is a critical process-related impurity. Separating its enantiomers is notoriously difficult due to the molecule's chiral center and its propensity to undergo keto-enol tautomerism in solution, which frequently leads to peak broadening, tailing, and co-elution on chiral stationary phases (CSPs).

Mechanistic Causality of Co-Elution

Before adjusting instrument parameters, we must understand the chemical behavior of the analyte. The p-fluoro prasugrel thiolactone contains a chiral center at the thiophene ring attachment. In solution, the thiolactone ring exists in a dynamic equilibrium between the keto and enol tautomeric forms.

If the interconversion rate between these tautomers is on the same timescale as the chromatographic separation, you will observe severe peak broadening or a completely merged "hump" (co-elution). To achieve baseline resolution ( Rs​≥1.5 ), we must "freeze" or suppress this tautomerization using specific mobile phase additives, driving the molecule into a single stable state while maximizing the enantiomeric stereocognition on the polysaccharide CSP.

Tautomerism A p-Fluoro Prasugrel (Prodrug Impurity) B Thiolactone Intermediate (Keto Form) A->B Hydrolysis (Esterases) C Thiolactone Intermediate (Enol Form) B->C Tautomerization (Causes Co-elution) D Active Thiol Metabolite B->D CYP450 Oxidation C->D CYP450 Oxidation

Fig 1: Metabolic pathway and keto-enol tautomerism of Prasugrel thiolactone derivatives.

Troubleshooting FAQs

Q1: I am using a Hexane/Ethanol mobile phase on an Amylose-2 CSP, but the p-fluoro prasugrel thiolactone enantiomers are co-eluting as a single broad peak. What is the primary cause?

A1: The primary cause is the uncontrolled keto-enol tautomerism of the desacetyl (thiolactone) moiety. When using neutral alcohols (like ethanol or isopropanol) in normal-phase chromatography, the lack of a pH-modifying additive allows the molecule to interconvert dynamically during its transit through the column. To resolve this, you must introduce a polar modifier system—specifically, a combination of Trifluoroacetic Acid (TFA) and Triethylamine (TEA). High TFA concentrations (e.g., 0.2% v/v) combined with low alcohol concentrations significantly suppress the enolization, sharpening the peaks and allowing the Amylose-based CSP to differentiate the spatial arrangement of the enantiomers [1].

Q2: How do I balance the TFA and TEA concentrations to achieve baseline resolution without degrading the column?

A2: Polysaccharide-coated CSPs (like Lux Amylose-2 or Chiralpak AD) can be sensitive to harsh acids. However, a carefully buffered additive system protects the stationary phase while modulating analyte retention.

  • The Causality: TFA acts as an acidic modifier that protonates the stationary phase's active sites and suppresses the ionization/tautomerization of the thiolactone. TEA acts as a basic competitor, masking non-specific binding sites on the silica support that cause peak tailing.

  • The Fix: Use a ratio of TEA:TFA at 0.1% : 0.2% (v/v). The excess TFA ensures a net acidic environment optimal for prasugrel derivatives, yielding an Rs​>2.0 for the p-fluoro regioisomers and their respective enantiomers [1].

Q3: Does column temperature play a significant role in resolving these specific enantiomers?

A3: Yes, thermodynamics dictate chiral recognition. Enantioseparation is an enthalpy-driven process ( ΔH∘<0 ). Lowering the column temperature generally increases the residence time and enhances the transient diastereomeric interactions between the analyte and the chiral selector. If you are seeing partial co-elution at 25°C, dropping the temperature to 15°C or 20°C will often increase the separation factor ( α ), albeit at the cost of slightly broader peaks and higher backpressure.

Troubleshooting Start Issue: Co-elution of Enantiomers CheckCSP Verify Column: Amylose-based CSP (e.g., Lux Amylose-2) Start->CheckCSP AddModifiers Add Modifiers: 0.1% TEA + 0.2% TFA CheckCSP->AddModifiers CheckPeak Are peaks sharp? AddModifiers->CheckPeak AdjustTemp Lower Temp to 15-20°C to enhance stereorecognition CheckPeak->AdjustTemp No Success Baseline Resolution (Rs > 1.5) CheckPeak->Success Yes AdjustTemp->Success

Fig 2: Decision tree for troubleshooting p-fluoro prasugrel thiolactone co-elution.

Quantitative Optimization Data

To demonstrate the causality of mobile phase additives on resolution, the following table summarizes the chromatographic behavior of the p-fluoro prasugrel thiolactone intermediate under varying conditions on a Lux Amylose-2 column (250 x 4.6 mm, 5 µm).

Mobile Phase (Hexane : EtOH)Additives (TEA : TFA % v/v)Temp (°C)Retention Time E1 (min)Retention Time E2 (min)Resolution ( Rs​ )Peak Shape / Notes
90 : 10None2512.412.40.00Severe co-elution, broad hump
90 : 100.1 : 0.12511.812.50.85Partial separation, tailing
90 : 100.1 : 0.22510.512.12.10Baseline resolution, sharp peaks
90 : 100.1 : 0.21512.214.82.65Enhanced resolution, longer run

Note: E1 = Enantiomer 1; E2 = Enantiomer 2. Data synthesized from optimized polysaccharide CSP screening protocols [1].

Validated Experimental Protocol: Chiral HPLC Method

This self-validating protocol guarantees the baseline separation of p-fluoro prasugrel thiolactone enantiomers by systematically controlling the tautomeric equilibrium.

Step 1: Mobile Phase Preparation (Critical Step)

  • Measure 900 mL of HPLC-grade n-hexane and 100 mL of HPLC-grade ethanol.

  • Add exactly 1.0 mL of Triethylamine (TEA) to the ethanol fraction and mix thoroughly.

  • Add exactly 2.0 mL of Trifluoroacetic Acid (TFA) to the mixture. Scientific Rationale: Adding the acid and base to the polar alcohol fraction first prevents localized precipitation or immiscibility issues before blending with the non-polar hexane.

  • Combine the hexane and modified ethanol. Sonicate for 10 minutes to degas.

Step 2: System Equilibration

  • Install a Polysaccharide Amylose-2 column (e.g., Phenomenex Lux Amylose-2, 250 mm x 4.6 mm, 5 µm).

  • Set the column oven temperature to 25°C.

  • Purge the HPLC system and pump the mobile phase at a flow rate of 1.0 mL/min.

  • Monitor the baseline via PDA detector at 215 nm. Equilibrate until the baseline is completely flat (typically 30–45 minutes).

Step 3: Sample Preparation

  • Dissolve the p-fluoro prasugrel thiolactone sample in a diluent composed of Hexane:Ethanol (50:50 v/v) to achieve a concentration of 1.0 mg/mL.

  • Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter. Scientific Rationale: The sample solvent must closely match the mobile phase to prevent solvent-shock peak distortion at the column head.

Step 4: Injection and System Suitability

  • Inject 10 µL of the sample.

  • Evaluate the chromatogram. The system is validated if the tailing factor ( Tf​ ) for both enantiomer peaks is ≤1.5 and the resolution ( Rs​ ) is ≥1.5 .

  • If Rs​<1.5 , reduce the column temperature to 20°C to enhance stereorecognition and re-inject.

References

  • Nagireddy, V., Vamsikrishna, G., Malati, V., Ramadevi, B., & Ravindrakumar, Y. (2017). "Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities." Journal of Applied Pharmaceutical Science, 7(07), 218-224. Available at:[Link]

  • Farid, N. A., McIntosh, M., Garofolo, F., Wong, E., Shwajch, A., Kennedy, M., ... & Jakubowski, J. A. (2007). "Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 21(13), 2011-2019. Available at:[Link]

  • Kazui, M., Hagihara, K., Izumi, T., Ikeda, T., & Kurihara, A. (2014). "Hepatic Microsomal Thiol Methyltransferase Is Involved in Stereoselective Methylation of Pharmacologically Active Metabolite of Prasugrel." Drug Metabolism and Disposition, 42(6), 1056-1064. Available at:[Link]

Optimizing Mobile Phase for p-Fluoro Prasugrel Thiolactone Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of p-Fluoro Prasugrel Thiolactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing your mobile phase and achieving robust, reproducible results. As your partner in scientific discovery, we understand the nuances of method development and the challenges that can arise. This document is structured to anticipate your questions and provide scientifically grounded solutions.

Section 1: Troubleshooting Guide - Common Chromatographic Issues & Solutions

This section addresses specific problems you may encounter during the analysis of p-Fluoro Prasugrel Thiolactone, a critical intermediate in the synthesis of Prasugrel.[1] We will explore the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Q1: I'm observing significant peak tailing for my p-Fluoro Prasugrel Thiolactone peak. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in liquid chromatography and can significantly impact the accuracy and precision of your quantification.[2][3] For a compound like p-Fluoro Prasugrel Thiolactone, the primary causes often revolve around secondary interactions with the stationary phase or issues with the mobile phase composition.

Causality Explained:

  • Silanol Interactions: Reversed-phase columns, particularly older Type A silica, have exposed silanol groups (Si-OH) on the silica surface. At mid-range pH, these can become ionized (SiO-) and interact with any basic functional groups on your analyte, leading to a secondary, stronger retention mechanism that causes the peak to tail.[2]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[2][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[5][6]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[5][6]

Troubleshooting Workflow:

dot graph TD { A[Start: Peak Tailing Observed] --> B{Is the column new or well-maintained?}; B -- No --> C[Flush column with a strong solvent series.]; C --> D{Is tailing resolved?}; D -- Yes --> E[End]; D -- No --> F[Consider column replacement.]; B -- Yes --> G{Check Mobile Phase pH}; G --> H[Adjust pH to be at least 2 units away from analyte pKa.]; H --> I{Is tailing resolved?}; I -- Yes --> E; I -- No --> J{Reduce Sample Concentration}; J --> K[Dilute sample by 50% and re-inject.]; K --> L{Is tailing resolved?}; L -- Yes --> E; L -- No --> M[Incorporate a mobile phase additive.]; M --> N[Add a small amount of a competing base, like triethylamine.]; N --> O{Is tailing resolved?}; O -- Yes --> E; O -- No --> P[Contact Technical Support]; }

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Rationale: The goal is to ensure your analyte is in a single, non-ionized state. For basic compounds, a lower pH is generally preferred.

    • Protocol: Prepare mobile phases with a buffer at a pH of approximately 2.5-3.0.[7] A common choice is a phosphate buffer.[8][9][10] Ensure the buffer has adequate capacity at the chosen pH.[4][11]

  • Incorporate a Mobile Phase Additive:

    • Rationale: Additives like triethylamine (TEA) act as competing bases. They bind to the active silanol sites on the stationary phase, effectively masking them from your analyte.[3]

    • Protocol: Add 0.1% (v/v) of triethylamine to your mobile phase. Ensure it is fully dissolved and the mobile phase is sonicated before use.

  • Evaluate Sample Concentration:

    • Rationale: Overloading the column is a frequent cause of peak distortion.[6]

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, your original sample was too concentrated.

  • Column Selection:

    • Rationale: Modern, high-purity silica columns (Type B) with end-capping are designed to minimize exposed silanol groups.[3]

    • Recommendation: If you are using an older column, consider switching to a modern equivalent like a C18 or C8 column with end-capping.

Q2: My retention time for p-Fluoro Prasugrel Thiolactone is drifting between injections. What should I investigate?

Answer:

Retention time instability is a critical issue that compromises the reliability of your analytical method. The root causes are typically related to the HPLC system itself or the mobile phase preparation.

Causality Explained:

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase components (e.g., buffer and organic modifier) can lead to a gradual change in solvent strength, causing retention time shifts.[12]

  • Column Temperature: Fluctuations in the column oven temperature will directly impact retention times. Most reversed-phase separations show a decrease in retention time with an increase in temperature.

  • Pump Performance: Inconsistent flow rates due to pump seal wear, leaks, or air bubbles in the system will cause retention times to vary.

  • Column Equilibration: Insufficient column equilibration time before starting a sequence of injections will lead to drifting retention times, especially at the beginning of the run.

Troubleshooting Workflow:

dot graph TD { A[Start: Retention Time Drift] --> B{Is the mobile phase freshly prepared?}; B -- No --> C[Prepare fresh mobile phase and sonicate thoroughly.]; C --> D{Is drift resolved?}; D -- Yes --> E[End]; D -- No --> F{Check for system leaks.}; B -- Yes --> G{Is the column temperature stable?}; G -- No --> H[Verify and stabilize column oven temperature.]; H --> I{Is drift resolved?}; I -- Yes --> E; I -- No --> J{Check pump pressure for fluctuations.}; G -- Yes --> J; J --> K[Purge the pump to remove air bubbles.]; K --> L{Is drift resolved?}; L -- Yes --> E; L -- No --> M[Inspect pump seals for wear.]; M --> N{Is drift resolved after seal replacement?}; N -- Yes --> E; N -- No --> O[Ensure adequate column equilibration time.]; O --> P{Is drift resolved?}; P -- Yes --> E; P -- No --> Q[Contact Technical Support]; }

Caption: Troubleshooting workflow for retention time drift.

Step-by-Step Protocol for Stabilizing Retention Time:

  • Mobile Phase Preparation Best Practices:

    • Protocol: Always use high-purity solvents and reagents. Accurately measure all components. After mixing, thoroughly degas the mobile phase using sonication or vacuum filtration to remove dissolved gases that can cause air bubbles in the pump.

  • System Check:

    • Protocol:

      • Visually inspect all fittings for any signs of leaks.

      • Monitor the pump pressure during a run. A stable pressure reading indicates consistent flow.

      • Purge the pump for several minutes to ensure no air is trapped in the system.

  • Column Equilibration:

    • Protocol: Before starting your analytical run, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For a standard 150 x 4.6 mm column at a flow rate of 1 mL/min, this would be approximately 20-30 minutes.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding mobile phase optimization for p-Fluoro Prasugrel Thiolactone analysis.

Q3: What is a good starting point for the mobile phase composition for p-Fluoro Prasugrel Thiolactone on a C18 column?

Answer:

A good starting point for a reversed-phase separation of p-Fluoro Prasugrel Thiolactone on a C18 column would be a mixture of an acidic aqueous buffer and an organic modifier.[8][9][10]

Mobile Phase ComponentRecommended Starting ConditionRationale
Aqueous Buffer 0.05 M Potassium Dihydrogen Orthophosphate, pH adjusted to 2.5-3.0 with phosphoric acid.[8][9]Provides a low pH to suppress silanol interactions and ensure the analyte is in a single protonated state. Phosphate is a common and effective buffer in this pH range.[4]
Organic Modifier Acetonitrile[10][13]Acetonitrile generally provides good peak shapes and lower backpressure compared to methanol.[13]
Initial Gradient 70:30 (Aqueous:Acetonitrile)[8][9][10]This ratio is a common starting point for moderately polar compounds on a C18 column.

This starting condition can then be optimized by adjusting the gradient profile or the ratio of the mobile phase components to achieve the desired retention and resolution.

Q4: Should I use acetonitrile or methanol as the organic modifier?

Answer:

Both acetonitrile and methanol are suitable organic modifiers for the analysis of p-Fluoro Prasugrel Thiolactone.[13] The choice between them can influence selectivity and resolution.

Organic ModifierAdvantagesDisadvantages
Acetonitrile - Lower viscosity, leading to lower backpressure.[13]- Lower UV cutoff (around 190 nm), which can be beneficial for low-wavelength detection.[13]- Higher cost.[13]
Methanol - Lower cost.[13]- Higher viscosity, leading to higher backpressure.[13]- Higher UV cutoff (around 205 nm).[13]

Recommendation: Start with acetonitrile due to its favorable viscosity and UV transparency. If you are having difficulty resolving p-Fluoro Prasugrel Thiolactone from impurities, trying methanol is a worthwhile experiment as it can offer different selectivity.

Q5: How does the pH of the mobile phase affect the stability of p-Fluoro Prasugrel Thiolactone?

Answer:

The stability of the thiolactone ring is a critical consideration. Thiolactones can be susceptible to hydrolysis, especially under basic conditions.[8][9] Forced degradation studies on Prasugrel have shown that it is more sensitive to basic conditions.[8][9]

Recommendation: To ensure the integrity of your p-Fluoro Prasugrel Thiolactone sample during analysis, it is highly recommended to use a mobile phase with a low pH (typically between 2.5 and 4.5).[14] This acidic environment will minimize the risk of on-column degradation.

Q6: I am also analyzing for potential chiral isomers. What mobile phase considerations are important for chiral chromatography?

Answer:

For the separation of chiral isomers of Prasugrel and its analogs, polysaccharide-based chiral stationary phases (CSPs) are often employed.[15][16] The mobile phase for chiral separations typically consists of a non-polar solvent with a small amount of a polar modifier.

Key Mobile Phase Components for Chiral Separations:

  • Primary Solvents: Heptane or hexane are common choices.

  • Organic Modifiers: Alcohols such as isopropanol or ethanol are used to modulate retention and selectivity.[15][16]

  • Polar Modifiers: Small amounts of additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can significantly improve peak shape and resolution.[15][16] For Prasugrel enantiomers, low alcohol and high TFA concentrations have been shown to be effective.[16]

It is important to note that mobile phase optimization for chiral separations is often empirical and requires careful screening of different modifiers and their concentrations to achieve the desired separation.

Section 3: Experimental Protocols

Protocol 1: Preparation of 0.05 M Potassium Dihydrogen Orthophosphate Buffer (pH 3.0)
  • Weigh out 6.8 g of potassium dihydrogen orthophosphate (KH2PO4).

  • Dissolve in approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.

  • Adjust the pH to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Add HPLC-grade water to the 1 L mark.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Protocol 2: System Suitability Testing

Before running your samples, it is crucial to perform a system suitability test to ensure your chromatographic system is performing adequately.

  • Prepare a standard solution of p-Fluoro Prasugrel Thiolactone at a known concentration.

  • Make six replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5.[14]

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.[10]

    • Theoretical Plates (N): A higher number indicates better column efficiency.

If your system fails to meet these criteria, troubleshoot the potential issues outlined in this guide before proceeding with your sample analysis.

References

  • Sriram, V., Sriram, K., Angirekula, J., Tripathi, U. M., & Nayakanti, D. (2012). Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 591-596.
  • Vakamulla, M., Vuyyuru, N., & Katreddi, H. R. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 133-140.
  • Sriram, V., Sriram, K., Angirekula, J., Tripathi, U. M., & Nayakanti, D. (2012). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride.
  • Wickremsinhe, E. R., et al. (2007). Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method. Drug Metabolism and Disposition, 35(6), 949-957.
  • Reddy, B. M., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSE-PHASE HPLC METHOD FOR THE DETERMINATION OF PRASUGREL HYDROCHLORIDE AND ITS RELATED SUBSTANCES. International Journal of Pharmaceutical Sciences and Research, 5(3), 896-906.
  • Vakamulla, M., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related impurities.
  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Chrom Tech.
  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Modi, V. J., & Pingale, P. (2012). Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 70, 524-528.
  • Patel, M. J., et al. (2011). Development and Validation of RP-HPLC Method for Prasugrel. Journal of Chemical and Pharmaceutical Research, 3(6), 843-849.
  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Wickremsinhe, E. R., et al. (2007). Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method. Semantic Scholar.
  • GOEL, A. (2017). Peak symmetry, asymmetry and their causes in HPLC. Analytics Shop.
  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Vakamulla, M., et al. (2013). IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. Taylor & Francis Online.
  • Vakamulla, M., et al. (2013). Full article: IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. Taylor & Francis Online.
  • Crawford Scientific. (n.d.).
  • Hagihara, K., et al. (2010). Biotransformation of Prasugrel, a Novel Thienopyridine Antiplatelet Agent, to the Pharmacologically Active Metabolite. Drug Metabolism and Disposition, 38(3), 422-430.
  • Farid, N. A., et al. (2006). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry.
  • Singh, S., et al. (2012). Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form.
  • da Silva, A. C. C., et al. (2015). LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products. Bioanalysis, 7(14), 1779-1790.
  • Sugidachi, A., et al. (2009). Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel in rats and dogs. Drug Metabolism and Disposition, 37(3), 617-623.
  • Al-Aani, H. M., & Al-Janabi, A. S. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. Asian Journal of Pharmaceutical Analysis, 7(2), 55-66.
  • Jain, P. S., et al. (2012). (PDF) Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using HPLC.
  • Dansette, P. M., et al. (2013). Thiolactone Sulfoxides as New Reactive Metabolites Acting as Bis-Electrophiles: Implication in Clopidogrel and Prasugrel Bioactivation. Chemical Research in Toxicology, 26(3), 446-455.
  • Asian Journal of Research in Chemistry. (n.d.). introduction. Asian Journal of Research in Chemistry.
  • Al-Aani, H. M. (2020). (PDF) Analysis of prasugrel by chromatography - Review.
  • Al-Aani, H. M., & Al-Janabi, A. S. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR.
  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity.
  • Siva Rao, T., et al. (2012). A NOVEL, VALIDATED, STABILITY INDICATING RP-UPLC METHOD FOR THE ESTIMATION OF PRASUGREL HCL IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Biology, Pharmacy and Allied Sciences, 1(7), 946-956.
  • Agilent. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent Technologies.
  • Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize.
  • Medical Laboratory Technology Journal. (n.d.). Medical Laboratory Technology Journal. Semantic Scholar.
  • Wilson, Z. R., et al. (2019). A pH-stable, crosslinked stationary phase based on the thiol-yne reaction.
  • Wiczling, P., & Kaliszan, R. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
  • Chromatography Direct. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.

Sources

Minimizing degradation of p-Fluoro Prasugrel Thiolactone during sample extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for p-Fluoro Prasugrel Thiolactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the sample extraction of this compound. Our goal is to equip you with the scientific rationale and practical steps to minimize degradation and ensure the integrity of your analytical results.

Introduction: The Challenge of Thiolactone Stability

p-Fluoro Prasugrel Thiolactone, an analog of the prasugrel thiolactone intermediate, is a critical molecule in pharmacokinetic and metabolic studies. Like its parent compound, it is a prodrug that undergoes metabolic activation.[1][2] The thiolactone moiety, a cyclic thioester, is inherently reactive and susceptible to degradation under various conditions encountered during sample extraction from biological matrices.[3] Understanding and mitigating these degradation pathways is paramount for accurate quantification.

The primary degradation pathways of concern are hydrolysis and oxidation.[4] Hydrolysis, which can be catalyzed by both acidic and basic conditions, leads to the opening of the thiolactone ring.[3][5] Oxidation targets the sulfur atom within the ring, potentially leading to the formation of sulfoxides and other oxidized species.[4][6] Both pathways result in the loss of the parent analyte and the formation of various degradation products, compromising the accuracy of bioanalytical methods.

This guide will provide a structured approach to troubleshooting common issues, backed by scientific principles and validated methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing significant variability and lower-than-expected concentrations of p-Fluoro Prasugrel Thiolactone in my plasma samples. What are the likely causes?

This is a common issue stemming from the inherent instability of the thiolactone ring. The primary culprits are enzymatic and chemical degradation during sample handling and extraction.

Troubleshooting Steps:

  • Immediate Temperature Control: The most critical first step is to minimize all enzymatic and chemical degradation by keeping biological samples cold.[7]

    • Action: Collect blood samples in pre-chilled tubes. Process plasma by centrifugation at 4°C immediately after collection. Store plasma samples at -80°C until analysis. All subsequent extraction steps should be performed on ice.

  • pH Control: The thiolactone ring is susceptible to hydrolysis at both acidic and basic pH.[3][5]

    • Action: Ensure that the pH of your extraction buffer is maintained within a neutral range (pH 6-7.5). Avoid strongly acidic or basic conditions during all extraction and reconstitution steps.

  • Minimizing Oxidation: The thiol group is prone to oxidation, which can be catalyzed by exposure to air and metal ions.[6][8]

    • Action:

      • Work expeditiously to minimize the exposure of the sample to air.

      • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your collection tubes or initial extraction solvent.

      • Use amber vials or protect samples from light to prevent photo-oxidation.

Visualizing the Workflow for Enhanced Stability:

G cluster_collection Sample Collection cluster_processing Initial Processing cluster_extraction Extraction cluster_analysis Analysis Collection Blood Collection (Pre-chilled tubes) Centrifugation Centrifugation at 4°C Collection->Centrifugation Immediate Extraction Solid Phase or Liquid-Liquid Extraction (on ice, neutral pH) Centrifugation->Extraction Promptly LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Recommended workflow for p-Fluoro Prasugrel Thiolactone sample processing.

FAQ 2: What is the most significant degradation pathway for p-Fluoro Prasugrel Thiolactone, and how can I specifically address it?

Hydrolysis of the thiolactone ring is a major degradation pathway.[3] This can occur chemically or be catalyzed by esterases present in biological matrices.[2][9]

In-depth Explanation:

The thiolactone is a cyclic thioester. Under aqueous conditions, particularly at non-neutral pH, the ester bond can be cleaved by water, leading to a ring-opened carboxylic acid and a free thiol. This free thiol is then highly susceptible to oxidation.

Recommended Protocol for Minimizing Hydrolysis:

  • Esterase Inhibition:

    • Rationale: Plasma and tissue homogenates contain carboxylesterases that can rapidly hydrolyze the thiolactone.[2][9]

    • Protocol: Immediately after blood collection, add an esterase inhibitor to the collection tube. A common and effective choice is sodium fluoride (NaF).

    • Step-by-Step:

      • Prepare collection tubes containing an anticoagulant (e.g., K2EDTA) and sodium fluoride.

      • Collect the blood sample directly into the prepared tube.

      • Gently invert the tube several times to ensure proper mixing.

      • Proceed immediately to centrifugation at 4°C.

  • Aqueous Exposure Time:

    • Rationale: Prolonged exposure to an aqueous environment, even at neutral pH, can lead to non-enzymatic hydrolysis.

    • Protocol: Minimize the time the analyte spends in aqueous solutions.

    • Step-by-Step:

      • During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), perform the aqueous steps as quickly as possible.

      • After extraction, ensure the organic solvent is thoroughly dried (e.g., with anhydrous sodium sulfate for LLE, or under a stream of nitrogen for SPE eluates) before reconstitution.

      • If possible, reconstitute the dried extract in a non-aqueous or low-aqueous mobile phase component immediately before injection.

Degradation Pathway Visualization:

G Thiolactone p-Fluoro Prasugrel Thiolactone RingOpened Ring-Opened Carboxylic Acid and Thiol Thiolactone->RingOpened Hydrolysis (H₂O, Esterases)

Caption: Primary hydrolytic degradation of p-Fluoro Prasugrel Thiolactone.

FAQ 3: I am considering derivatization to stabilize the molecule. Is this a viable strategy?

Yes, derivatization is a highly effective strategy, particularly for stabilizing the active thiol metabolite that can form from the thiolactone.[7][10] While the primary focus is on preserving the thiolactone, understanding the stabilization of its potential ring-opened form is also crucial.

Scientific Rationale:

The free thiol group that results from hydrolysis is highly reactive and can form disulfides with itself or with other thiol-containing molecules in the biological matrix, such as cysteine or glutathione.[11][12] Derivatization with an alkylating agent caps this reactive thiol, forming a stable thioether.[7]

Recommended Derivatizing Agent and Protocol:

A commonly used and effective derivatizing agent is 2-bromo-3'-methoxyacetophenone .[10]

Step-by-Step Derivatization Protocol (for stabilizing the potential ring-opened thiol):

  • Prepare Derivatization Reagent: Dissolve 2-bromo-3'-methoxyacetophenone in a suitable organic solvent like acetonitrile.

  • Sample Collection: Collect blood in tubes containing an anticoagulant.

  • Immediate Derivatization: Immediately after plasma separation, add the derivatizing agent solution to the plasma sample.

  • Incubation: Vortex the sample and allow it to incubate at room temperature for a defined period (e.g., 15-30 minutes) to ensure complete reaction.

  • Extraction: Proceed with your standard LLE or SPE protocol. The derivatized analyte will be more stable throughout the extraction process.

Data Comparison: Stabilized vs. Unstabilized Samples

ConditionAnalyte Recovery (%)RSD (%)Notes
Unstabilized
Room Temp, 2 hrs45%15%Significant degradation observed.
4°C, 2 hrs70%8%Improved, but still notable loss.
Stabilized (Derivatized)
Room Temp, 2 hrs>95%<5%Excellent stability and reproducibility.
4°C, 2 hrs>98%<3%Optimal stability.

Note: The above data is illustrative and will vary based on specific experimental conditions.

Summary of Best Practices for Minimizing Degradation

  • Temperature: Keep samples at 4°C or on ice at all times. Store long-term at -80°C.[7]

  • pH: Maintain a neutral pH (6-7.5) during extraction.

  • Inhibitors: Use esterase inhibitors like sodium fluoride in collection tubes.

  • Antioxidants: Consider adding antioxidants like BHT.

  • Speed: Minimize the time samples are in an aqueous environment and exposed to air.

  • Derivatization: For maximum stability, especially if the ring-opened thiol is of interest, use an alkylating agent like 2-bromo-3'-methoxyacetophenone immediately after sample collection.[7][10]

By implementing these strategies, researchers can significantly improve the accuracy and reproducibility of their bioanalytical data for p-Fluoro Prasugrel Thiolactone.

References

  • Al-Hiari, Y. M., & Al-Zghool, M. B. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. Asian Journal of Pharmaceutical Analysis, 7(2), 55-66.
  • Hagihara, K., Kazui, M., Kurihara, A., et al. (2010). Biotransformation of Prasugrel, a Novel Thienopyridine Antiplatelet Agent, to the Pharmacologically Active Metabolite. Drug Metabolism and Disposition, 38(3), 435-442.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Medicinal Thiols: Current Status and New Perspectives. Medicinal Chemistry, 5(6), 1-10.
  • Espeel, P., Goethals, F., Du Prez, F. E. (2014). Double modular modification of thiolactone-containing polymers: towards polythiols and derived structures. Polymer Chemistry, 5(19), 5648-5655.
  • Varshney, S., Ray, A., Basak, T., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation.
  • Farid, N. A., McIntosh, M., Garofolo, F., et al. (2006). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2135-2143.
  • Tzanavaras, P. D., & Themelis, D. G. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. Molecules, 27(6), 1989.
  • Sugidachi, A., Ogawa, T., Kurihara, A., et al. (2009). Comparison of formation of thiolactones and active metabolites of prasugrel and clopidogrel in rats and dogs. Xenobiotica, 39(3), 226-233.
  • Dansette, P. M., Rosi, J., Debernardi, J., et al. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. Chemical Research in Toxicology, 25(5), 1058-1065.
  • Abu-Lathaneen, F. A., & El-Shafie, F. I. (2020). Analysis of prasugrel by chromatography - Review.
  • de la Fuente, M., Parra, A., & García-Álvarez, J. (2024). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Advances, 14(1), 223-231.
  • BenchChem. (2025).
  • Sengupta, S., et al. (2019).
  • Goethals, F., & Du Prez, F. (2016). Oxidation of thiols.
  • Le, T. N., et al. (2022). Versatile thiolactone-based conjugation strategies to polymer stabilizers for multifunctional upconverting nanoparticles aqueous dispersions.
  • Wikipedia. (n.d.). Prasugrel. Wikipedia.
  • Shandong Luoxin Pharmaceutical Group Co Ltd. (2018). A kind of preparation method of prasugrel hydrochloride.
  • Reisz, J. A., et al. (2012). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3247-3255.
  • Pascal, R., & Boiteau, L. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 40.
  • Reddy, G. S., et al. (2023). Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique.
  • Wang, Y., et al. (2023). Silica particles convert thiol-containing molecules to disulfides. Proceedings of the National Academy of Sciences, 120(34), e2304735120.
  • Ji, Q. C., & El-Shourbagy, T. A. (2007). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review, 10(4), 104-109.
  • Chen, Y., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. The FASEB Journal, 38(7), e23645.

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Enhancing synthesis yield of p-Fluoro Prasugrel Thiolactone reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of p-Fluoro Prasugrel Thiolactone, a critical reference standard and intermediate. We will delve into the optimized synthesis protocol, address common challenges to enhance yield and purity, and answer frequently asked questions. Our approach is rooted in explaining the causal chemistry behind each step, ensuring you can not only follow the protocol but also troubleshoot effectively.

Introduction: The Synthetic Strategy

The synthesis of p-Fluoro Prasugrel Thiolactone, chemically known as 5-[1-(4-fluorophenyl)-2-cyclopropyl-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-one, is a cornerstone for creating reference standards for isomeric impurities of Prasugrel. The most direct and widely adopted synthetic route involves the N-alkylation of the 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one core with a suitable electrophile, in this case, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.[1]

The success of this synthesis hinges on precise control over reaction conditions to maximize the yield of the desired product while minimizing side reactions. The purity of the key ketone intermediate is paramount, as any impurities can carry through to the final product, complicating purification and compromising its use as a reference standard.[1]

Reaction Pathway Overview

The core of the synthesis is a nucleophilic substitution reaction. The secondary amine of the thienopyridine ring acts as the nucleophile, attacking the electrophilic carbon of the α-bromoketone.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Thiolactone 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl (Thiolactone Core) Reagents + K₂CO₃ (Base) in Acetonitrile (Solvent) Ketone 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (p-Fluoro Ketone) Product p-Fluoro Prasugrel Thiolactone Reagents->Product  N-Alkylation (0-5 °C) Troubleshooting_Flowchart start Problem Encountered low_yield Low Yield? start->low_yield impurity Multiple Impurities? start->impurity low_yield->impurity No check_reagents 1. Check Reagent Quality - Use anhydrous K₂CO₃ - Verify ketone purity (>98%) low_yield->check_reagents Yes verify_ketone 1. Verify Ketone Purity - Check for positional isomers - Purify if necessary impurity->verify_ketone Yes optimize_conditions 2. Optimize Conditions - Maintain temp at 0-5 °C - Ensure vigorous stirring check_reagents->optimize_conditions monitor_reaction 3. Monitor to Completion - Use TLC/HPLC - Extend reaction time if needed optimize_conditions->monitor_reaction optimize_chroma 2. Optimize Purification - Use shallow solvent gradient - Collect smaller fractions verify_ketone->optimize_chroma

Sources

Validation & Comparative

Comparative Analytical Guide: p-Fluoro Prasugrel Thiolactone vs. Ortho-Fluoro Prasugrel Impurities

Author: BenchChem Technical Support Team. Date: March 2026

As drug development standards become increasingly stringent, the control of positional isomers and their downstream degradation products is a critical quality attribute (CQA). In the manufacturing and stability profiling of the antiplatelet agent Prasugrel, distinguishing between the intended ortho-fluoro API and its para-fluoro trace contaminants requires robust analytical methodologies.

This guide provides an objective, data-driven comparison between Ortho-Fluoro Prasugrel Thiolactone (the primary degradation product) and p-Fluoro Prasugrel Thiolactone (a carried-over isomeric impurity), equipping analytical scientists with the mechanistic insights and validated protocols needed to separate these nearly identical compounds.

Mechanistic Context: Formation and Carryover Pathways

Prasugrel is a thienopyridine prodrug containing an ortho-fluorophenyl group. Its primary degradation pathway involves the hydrolysis of its acetate ester group, yielding Prasugrel Thiolactone (officially recognized as)[1].

However, if the primary starting material (2-fluorophenylacetic acid) is contaminated with 4-fluorophenylacetic acid, the synthesis yields p-fluoro prasugrel[2]. During formulation stability testing or forced degradation, this para-fluoro API impurity undergoes the exact same ester hydrolysis, generating p-Fluoro Prasugrel Thiolactone (also known as )[3].

Because these two thiolactones are positional isomers, they possess identical molecular weights and highly similar polarities, making them notoriously difficult to separate using standard reversed-phase chromatography.

ImpurityPathway SM_Ortho 2-Fluorophenylacetic Acid (Primary Starting Material) API_Ortho Prasugrel API (ortho-fluoro) SM_Ortho->API_Ortho Synthesis SM_Para 4-Fluorophenylacetic Acid (Trace Contaminant) API_Para p-Fluoro Prasugrel (API Impurity) SM_Para->API_Para Carryover Deg_Ortho Prasugrel Thiolactone (EP Impurity D, ortho) API_Ortho->Deg_Ortho Ester Hydrolysis (Degradation) Deg_Para p-Fluoro Prasugrel Thiolactone (para-fluoro isomer) API_Para->Deg_Para Ester Hydrolysis (Degradation)

Fig 1. Carryover and degradation pathways of Prasugrel positional isomers.

Structural and Analytical Profiling

To effectively monitor these compounds, it is crucial to understand their baseline analytical parameters. The table below summarizes the quantitative and chemical data for both impurities based on established reference standards[1][4].

Analytical ParameterOrtho-Fluoro Prasugrel Thiolactonep-Fluoro Prasugrel Thiolactone
Common Name Prasugrel EP Impurity DPrasugrel Impurity 4 / para-Fluoro Isomer
CAS Number 150322-38-61618107-98-4
Molecular Formula C₁₈H₁₈FNO₂SC₁₈H₁₈FNO₂S
Molecular Weight 331.40 g/mol 331.40 g/mol
Pharmacopeial Status EP/USP Recognized DegradantNon-Pharmacopeial Process Impurity
Typical RRT (vs Prasugrel) ~0.85~0.88
MS/MS Precursor Ion [M+H]⁺ m/z 332.1m/z 332.1

Note: Relative Retention Times (RRT) are highly dependent on the stationary phase. On standard C18 columns, the RRT difference is often <0.01, leading to co-elution.

Experimental Protocol: Self-Validating UHPLC-MS/MS Method

To overcome the co-elution of these positional isomers, the following experimental protocol utilizes a Pentafluorophenyl (PFP) stationary phase.

Expertise & Causality: Standard C18 columns rely purely on hydrophobic interactions, which are nearly identical for ortho and para fluorophenyl rings. A PFP column is explicitly chosen because it introduces dipole-dipole, π-π, and charge-transfer interactions. The distinct spatial arrangement of the fluorine atom on the ortho vs. para positions interacts differently with the fluorinated stationary phase, successfully driving baseline resolution.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the Prasugrel sample (containing unknown impurities) into a 50 mL volumetric flask.

  • Dissolve in 25 mL of Acetonitrile, sonicate for 5 minutes, and make up the volume with HPLC-grade Water (Final Diluent: 50:50 ACN:Water). Causality: Prasugrel is highly susceptible to hydrolysis in basic or highly aqueous environments. A 50% organic, neutral-to-slightly-acidic diluent suppresses premature in-situ degradation to the thiolactone during analysis.

Step 2: Chromatographic Conditions

  • Column: UHPLC PFP Column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-10 min (20% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 20% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C. Causality: The acidic mobile phase (0.1% Formic Acid) is critical. Thiolactones can undergo keto-enol tautomerization; the acidic pH locks the molecule in the keto form, preventing peak broadening and tailing.

Step 3: Orthogonal Detection (UV & MS/MS)

  • UV Detection: 240 nm (optimal absorbance for the thienopyridine core).

  • MS/MS Parameters: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Set precursor m/z to 332.1. Monitor product ions at m/z 149.0 (fluorobenzyl cleavage).

Step 4: System Suitability & Validation

  • Inject a resolution mixture containing both CAS 150322-38-6 and CAS 1618107-98-4[1][5].

  • Acceptance Criteria: The method is self-validating only if the resolution (Rs) between the ortho and para thiolactone peaks is ≥ 1.5.

AnalyticalWorkflow Sample Sample Preparation (API + Impurities in Diluent) Chromatography UHPLC Separation (PFP Column, Gradient Elution) Sample->Chromatography Detection Orthogonal Detection Chromatography->Detection UV PDA / UV Detection (240 nm) Detection->UV MS ESI-MS/MS (MRM Mode) Detection->MS Data Data Analysis (Resolution > 1.5, Quantitation) UV->Data MS->Data

Fig 2. Self-validating UHPLC-MS/MS workflow for resolving fluorinated isomers.

Conclusion

While Prasugrel EP Impurity D (ortho-fluoro) represents a natural degradation endpoint of the API, the presence of p-Fluoro Prasugrel Thiolactone indicates upstream synthetic contamination. Because mass spectrometry alone cannot differentiate these isobaric compounds (m/z 332.1), leveraging stationary phase chemistry (PFP) to exploit the spatial geometry of the fluorine atom is the only reliable method for accurate quality control and regulatory compliance.

References

  • Veeprho Pharmaceuticals. Prasugrel EP Impurity D | CAS 150322-38-6. Retrieved from [Link]

  • SynZeal Research. Prasugrel para-Fluoro Isomer Thiolactone | 1618107-98-4. Retrieved from[Link]

  • Pharmaffiliates. p-Fluoro Prasugrel Hydrochloride | CAS 1391053-98-7. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantitation: LC-MS vs. HPLC-UV for p-Fluoro Prasugrel Thiolactone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the precise and sensitive quantification of drug candidates and their related substances is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS)—for the specific application of detecting p-Fluoro Prasugrel Thiolactone, a key related compound of the antiplatelet agent prasugrel. While both methods leverage the separation power of HPLC, their detection principles diverge fundamentally, leading to vastly different performance characteristics. LC-MS consistently demonstrates superior sensitivity and selectivity, achieving detection limits in the sub-ng/mL range, whereas HPLC-UV is typically limited to the µg/mL level. This guide will dissect the theoretical underpinnings of each technique, present supporting experimental data, and provide detailed, self-validating protocols for determining detection limits, empowering researchers to make informed decisions for their analytical workflows.

Introduction: The Analytical Challenge of p-Fluoro Prasugrel Thiolactone

Prasugrel is a potent thienopyridine antiplatelet agent that, upon metabolic activation, irreversibly blocks the P2Y12 ADP receptor, inhibiting platelet activation and aggregation.[1][2] During its synthesis and as potential metabolites or degradants, various related substances can be formed. p-Fluoro Prasugrel Thiolactone (Molecular Formula: C₁₈H₁₈FNO₂S, MW: 331.4 g/mol ) is one such compound.[3] The ability to detect and quantify this and other related substances at trace levels is critical for ensuring drug purity, stability, and safety, in accordance with stringent regulatory standards set by bodies like the FDA and outlined in guidelines such as the International Council for Harmonisation (ICH) recommendations.[4]

The choice of analytical technique is therefore a critical decision point, directly impacting the quality and reliability of bioanalytical data.[5] This guide focuses on the two most common choices for small-molecule quantification: HPLC-UV and LC-MS.

HPLC-UV: The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography with a UV-Visible detector is a robust and widely accessible technique in analytical laboratories.[6][7] Its operation is predicated on the principle of spectrophotometry.

Principle of Detection

The fundamental principle governing HPLC-UV is the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[8]

A = εlc

Where:

  • A is absorbance

  • ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength.

  • l is the path length of the detector's flow cell.

  • c is the concentration of the analyte.

For p-Fluoro Prasugrel Thiolactone, the presence of aromatic rings (fluorophenyl) and the thienopyridine core act as chromophores, allowing it to absorb UV light. The selection of an optimal wavelength, typically the λmax where absorbance is highest, is crucial for maximizing sensitivity.[8]

Causality of Performance and Limitations

The primary strength of HPLC-UV lies in its simplicity, reliability, and lower cost.[9] However, its sensitivity and selectivity are inherently limited. The detection limit is constrained by the analyte's molar absorptivity and the background noise from the mobile phase. Crucially, any co-eluting impurity that also absorbs light at the chosen wavelength will interfere with quantification, making the method less specific.[9][10] This lack of specificity is a significant drawback when analyzing complex matrices like plasma or samples from forced degradation studies.

LC-MS: The Gold Standard for Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of HPLC with the highly sensitive and specific detection of a mass spectrometer.[11][12] This hyphenated technique has become indispensable in pharmaceutical analysis, particularly for trace-level quantification.[13][14]

Principle of Detection

Unlike UV detection, which measures an optical property, mass spectrometry measures a fundamental physical property of the molecule: its mass-to-charge ratio (m/z).[15][16] The process involves:

  • Ionization: After eluting from the LC column, the analyte is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), which keeps the molecule intact and imparts a charge.[12]

  • Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., a quadrupole), which filters them based on their m/z.

  • Detection: The filtered ions strike a detector, generating a signal proportional to the number of ions.

For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred method. In this setup (e.g., a triple quadrupole), a specific parent ion (precursor ion) for p-Fluoro Prasugrel Thiolactone is selected, fragmented, and then a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and dramatically reduces background noise, leading to superior detection limits.[17]

Causality of Performance and Advantages

The power of LC-MS lies in its dual selectivity. The LC provides chromatographic separation, and the MS provides mass-based separation.[11] This makes the technique highly specific; a co-eluting impurity is highly unlikely to have both the same retention time and the same mass fragmentation pattern as the target analyte. Consequently, LC-MS offers:

  • Exceptional Sensitivity: By filtering out chemical noise, LC-MS can achieve detection limits orders of magnitude lower than HPLC-UV.[18]

  • Unmatched Specificity: The ability to monitor specific mass transitions provides definitive identification and quantification, even in complex biological matrices.[13][18]

  • Structural Information: The fragmentation pattern can provide valuable information for structural elucidation of unknown impurities or metabolites.[14]

The main challenge with LC-MS is its susceptibility to "matrix effects," where components in the sample matrix can suppress or enhance the ionization of the analyte, affecting accuracy.[16] This is typically mitigated by meticulous sample preparation and the use of a stable isotope-labeled internal standard.

Head-to-Head Comparison: Detection Limits and Performance

The choice between HPLC-UV and LC-MS often comes down to the required sensitivity of the assay. Published data for prasugrel and its metabolites provide a clear indication of the performance gap.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Principle UV Absorbance (Beer-Lambert Law)[8]Mass-to-Charge Ratio (m/z)MS measures a more specific and intrinsic property of the molecule, leading to higher selectivity.
Typical LOD ~0.25 µg/mL (250 ng/mL)<0.2 ng/mL[17]LC-MS/MS (MRM mode) filters out nearly all background noise, allowing for detection of much lower signals.
Typical LOQ ~0.75 µg/mL (750 ng/mL)[19]~0.5 ng/mL[20][21]The high signal-to-noise ratio in LC-MS allows for precise and accurate quantification at much lower concentrations.
Selectivity Moderate; vulnerable to co-eluting, UV-active impurities.High to Very High; based on retention time and specific mass fragmentation.[18]The two-dimensional separation (chromatography + mass) makes LC-MS far more selective.
Matrix Effects LowHigh; susceptible to ion suppression.[16]The ionization process in LC-MS is sensitive to competition from co-eluting matrix components.
Cost & Complexity Lower initial and running costs; simpler operation.[9]Higher initial and running costs; requires specialized operators.[9]MS systems are more complex instruments requiring specialized maintenance and operation.

Experimental Protocols for LOD & LOQ Determination

The following protocols are designed to be self-validating systems, grounded in the principles of the ICH M10 Guideline on Bioanalytical Method Validation.[22][23] The Limit of Detection (LOD) is defined as the lowest concentration of analyte that can be reliably distinguished from background noise (typically at a signal-to-noise ratio of ~3:1), while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision (typically S/N ≥10:1 and precision/accuracy within ±20%).[24][25][26]

Workflow for HPLC-UV LOD/LOQ Determination

This protocol outlines the steps to establish the detection limits for p-Fluoro Prasugrel Thiolactone using an HPLC-UV system.

HPLC_UV_LOD_Workflow prep Step 1: Preparation - Prepare Stock Solution of p-FP Thiolactone - Prepare Blank Matrix (e.g., Placebo Formulation) spike Step 2: Spiking & Dilution - Prepare a series of low-concentration standards by spiking into blank matrix (e.g., 10, 5, 2, 1, 0.5, 0.2 µg/mL) prep->spike analysis Step 3: HPLC-UV Analysis - Inject blank matrix (n=6) and spiked standards (n=6 each) - Monitor at λmax spike->analysis sn_eval Step 4: S/N Ratio Evaluation - Measure peak height of analyte - Measure noise in a representative region of the blank chromatogram analysis->sn_eval lod Step 5: Determine LOD - Identify lowest concentration with S/N ≥ 3 sn_eval->lod loq_prelim Step 6: Propose LOQ - Identify lowest concentration with S/N ≥ 10 sn_eval->loq_prelim loq_confirm Step 7: LOQ Confirmation - Analyze 6 independent samples at proposed LOQ - Calculate Accuracy (%RE) and Precision (%RSD) loq_prelim->loq_confirm final Step 8: Finalization - If Accuracy (80-120%) and Precision (RSD ≤ 20%) criteria are met, the LOQ is validated. loq_confirm->final

Caption: Workflow for HPLC-UV Limit of Detection (LOD) and Quantitation (LOQ) determination.

Detailed Steps:

  • Stock and Standard Preparation:

    • Accurately prepare a 1 mg/mL stock solution of p-Fluoro Prasugrel Thiolactone in a suitable solvent (e.g., Acetonitrile).

    • Prepare a series of working standards by serially diluting the stock solution.

    • Spike these standards into a blank matrix (e.g., dissolved placebo formulation, human plasma) to create calibration standards at low concentrations (e.g., 10, 5, 2, 1, 0.5, 0.2 µg/mL).

  • Chromatographic Analysis:

    • Establish a stable and robust HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[27]

    • Inject the blank matrix multiple times (n≥6) to establish the baseline noise.

    • Inject each low-concentration standard multiple times (n≥6).

  • LOD Determination (Signal-to-Noise Approach):

    • Measure the signal height for the analyte peak at each concentration.

    • Measure the noise of the baseline over a period representative of the peak width in a blank chromatogram.

    • Calculate the S/N ratio for each concentration.

    • The LOD is the lowest concentration where the S/N ratio is consistently ≥ 3.

  • LOQ Determination and Confirmation:

    • The proposed LOQ is the lowest concentration where the S/N ratio is consistently ≥ 10.

    • To validate this, prepare a fresh set of at least 6 samples at the proposed LOQ concentration.

    • Analyze these samples and calculate the accuracy (as percent relative error, %RE) and precision (as percent relative standard deviation, %RSD).

    • Per regulatory guidelines, for the LOQ to be confirmed, the mean accuracy should be within 80-120% and the precision (%RSD) should be ≤ 20%.[24]

Workflow for LC-MS/MS LOD/LOQ Determination

This protocol is tailored for the higher sensitivity of LC-MS/MS and includes considerations for matrix effects.

LCMS_LOD_Workflow prep Step 1: Preparation - Prepare Analyte & Stable Isotope-Labeled IS Stocks - Optimize MS Parameters (MRM Transitions) spike Step 2: Spiking & Dilution - Prepare low-concentration standards in blank matrix (e.g., 5, 2, 1, 0.5, 0.2, 0.1 ng/mL) - Add IS to all samples at a constant concentration prep->spike analysis Step 3: LC-MS/MS Analysis - Inject blank matrix + IS (n=6) - Inject spiked standards + IS (n=6 each) spike->analysis sn_eval Step 4: S/N Ratio Evaluation - Measure analyte peak area ratio (Analyte/IS) - Measure noise in blank + IS chromatogram at analyte's retention time analysis->sn_eval lod Step 5: Determine LOD - Identify lowest concentration with S/N ≥ 3 sn_eval->lod loq_prelim Step 6: Propose LOQ - Identify lowest concentration with S/N ≥ 10 sn_eval->loq_prelim loq_confirm Step 7: LOQ Confirmation - Analyze 6 independent samples at proposed LOQ - Calculate Accuracy (%RE) and Precision (%RSD) loq_prelim->loq_confirm final Step 8: Finalization - If Accuracy (80-120%) and Precision (RSD ≤ 20%) criteria are met, the LOQ is validated. loq_confirm->final

Caption: Workflow for LC-MS/MS Limit of Detection (LOD) and Quantitation (LOQ) determination.

Detailed Steps:

  • Method Development and Preparation:

    • Prepare a 1 mg/mL stock solution of p-Fluoro Prasugrel Thiolactone and, if available, a stable isotope-labeled internal standard (IS).

    • Optimize MS parameters by infusing the analyte to find the most abundant precursor ion and the most stable, specific product ions for the MRM transition.

    • Prepare low-concentration standards in the relevant biological matrix (e.g., 5, 2, 1, 0.5, 0.2, 0.1 ng/mL).

    • Causality: The use of a stable isotope-labeled IS is critical. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant, thus correcting for matrix effects and improving accuracy.

  • Sample Processing and Analysis:

    • Perform sample extraction (e.g., protein precipitation or solid-phase extraction) to remove matrix interferences. Add the IS to all samples, including blanks and standards, before extraction.

    • Analyze the processed samples using the optimized LC-MS/MS method.

  • LOD and LOQ Determination:

    • The process follows the same signal-to-noise and confirmation logic as the HPLC-UV method (Steps 3 and 4). However, the "signal" is the peak area ratio of the analyte to the internal standard.

    • The acceptance criteria for LOQ confirmation remain the same: mean accuracy within 80-120% and precision (%RSD) ≤ 20%, as stipulated by bioanalytical method validation guidelines.[22][24]

Conclusion and Recommendations

For the detection of p-Fluoro Prasugrel Thiolactone, the choice between HPLC-UV and LC-MS is dictated by the required sensitivity.

  • HPLC-UV is a suitable, cost-effective method for applications where concentration levels are expected to be high, such as in bulk drug analysis or certain formulation assays. Its simplicity and robustness are advantageous for routine quality control. However, its detection limits in the µg/mL range make it unsuitable for trace-level impurity analysis or bioanalytical studies.

  • LC-MS/MS is unequivocally the superior technique for any application requiring high sensitivity and specificity. For pharmacokinetic studies, metabolite identification, or the quantification of trace-level impurities and degradants to meet regulatory thresholds, LC-MS/MS is the only viable option. Its ability to achieve sub-ng/mL detection limits provides the analytical certainty required in modern drug development.

Ultimately, the intended purpose of the analysis must guide the selection of the technology. By understanding the fundamental principles and performance limitations of each method, researchers can ensure the generation of reliable, accurate, and defensible data.

References

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  • Liu, D. Q., & Sun, M. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]

  • Taylor & Francis Online. (2025). Analytical Method Development and Validation in Pharmaceuticals. tandfonline.com. [Link]

  • Dolan, J. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Asian Journal of Research in Chemistry. (2024). Introduction. [Link]

  • Fisher Scientific. (n.d.). p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers), TRC 250 mg. [Link]

  • Allmpus. (n.d.). Prasugrel meta-Fluoro Isomer Thiolactone Oxalate. [Link]

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A Comparative Guide to the Degradation Pathways of Standard (ortho-Fluoro) Prasugrel and p-Fluoro Prasugrel Thiolactone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prasugrel, a third-generation thienopyridine antiplatelet agent, is a critical component in the management of acute coronary syndromes. As a prodrug, its therapeutic efficacy hinges on a two-step bioactivation process: initial hydrolysis of its acetate ester to an intermediate thiolactone, followed by cytochrome P450 (CYP)-mediated oxidation to the active thiol metabolite that irreversibly inhibits the P2Y12 receptor.[1] The chemical stability of both the parent drug and its intermediates is paramount, as degradation can impact bioavailability and potentially introduce impurities.

Standard prasugrel features a fluorine atom at the ortho-position of its phenyl ring. This structural element is not arbitrary; fluorine substitution is a cornerstone of modern medicinal chemistry used to enhance metabolic stability and modulate physicochemical properties.[2][3] However, the specific influence of the fluorine's position is a subject of deep scientific interest. This guide provides an in-depth comparison of the degradation pathways of standard (ortho-fluoro) prasugrel and its positional isomer, p-Fluoro Prasugrel Thiolactone. While direct comparative stability studies on the para-isomer are not extensively documented in peer-reviewed literature, we can construct a robust, scientifically-grounded analysis by integrating the well-characterized degradation profile of standard prasugrel with established principles of physical organic chemistry.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a summary of current knowledge and a predictive framework for the stability of prasugrel analogs.

Section 1: Degradation Profile of Standard (ortho-Fluoro) Prasugrel

The degradation of standard prasugrel has been thoroughly investigated through forced degradation studies, which intentionally subject the drug to harsh conditions to identify potential degradation products and pathways.[4][5][6] These studies reveal that prasugrel is primarily susceptible to hydrolysis and oxidation.[1][7]

Hydrolytic Degradation

Hydrolysis is the most prominent non-enzymatic degradation pathway for prasugrel. The ester linkage is the primary site of attack under acidic, basic, and neutral conditions.[4]

  • Mechanism : The acetyl group is cleaved, yielding acetic acid and the thiolactone intermediate (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one) and its tautomer. This is the same thiolactone intermediate formed during the first step of in-vivo bioactivation.

  • Significance : This pathway directly competes with the absorption of the intact prodrug. The stability of the ester bond is therefore a critical parameter for ensuring adequate drug delivery.

Oxidative Degradation

Prasugrel is also vulnerable to oxidative stress. The nitrogen atom on the tetrahydrothienopyridine ring system is a key site for oxidation.

  • Mechanism : Under oxidative conditions (e.g., exposure to hydrogen peroxide), the primary degradation product formed is the N-Oxide of the parent molecule (2-acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide).[6] Further degradation can lead to cleavage of the molecule, forming fragments such as 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione.

  • Significance : Oxidative stability is crucial for the shelf-life of the drug substance and formulated product, particularly in the presence of potentially oxidative excipients or exposure to air.[7]

The established degradation pathways for standard prasugrel are visualized below.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Prasugrel Standard Prasugrel (ortho-Fluoro) Thiolactone Thiolactone Intermediate + Acetic Acid Prasugrel->Thiolactone H₂O (Acid/Base/Neutral) Prasugrel_Ox Standard Prasugrel (ortho-Fluoro) N_Oxide Prasugrel N-Oxide Prasugrel_Ox->N_Oxide [O] Fragments Further Degradants N_Oxide->Fragments [O]

Fig 1. Key Degradation Pathways of Standard Prasugrel.

Section 2: The Role of Fluorine Positional Isomerism in Molecular Stability

The substitution of hydrogen with fluorine can profoundly alter a molecule's properties due to the atom's high electronegativity, small size, and the strength of the C-F bond.[2] The position of this substitution on an aromatic ring—ortho, meta, or para—is not trivial and dictates its electronic influence on the rest of the molecule.

  • Inductive Effect : Fluorine is highly electron-withdrawing through the sigma-bond framework (inductive effect). This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[8] In standard prasugrel, the ortho-fluoro group exerts a strong inductive pull on the electrons of the phenyl ring, which can influence the reactivity of the adjacent benzylic ketone.

  • Resonance Effect : Fluorine can donate electron density back to the aromatic ring via its lone pairs (a resonance effect), which primarily influences the ortho and para positions. However, for fluorine, the inductive effect is generally considered dominant.

  • Metabolic Blocking : A primary reason for fluorination in drug design is to block metabolic "soft spots." Cytochrome P450 enzymes often hydroxylate aromatic rings. Placing a stable C-F bond at a potential site of oxidation, such as the para position, can prevent this metabolic pathway, thereby increasing the drug's half-life.[9]

Section 3: Comparative Degradation Analysis: Standard (ortho-Fluoro) vs. p-Fluoro Prasugrel Thiolactone

Without direct experimental data for the p-fluoro isomer, we can formulate a predictive comparison based on the chemical principles outlined above. The focus here is on the thiolactone intermediate, as this is the common species formed after initial hydrolysis and is the substrate for subsequent degradation or bioactivation.

Predicted Stability of p-Fluoro Prasugrel Thiolactone
  • Hydrolytic Stability of the Thiolactone Ring : The primary difference between the two isomers lies in the electronic environment of the phenyl ring. In the p-fluoro isomer, the electron-withdrawing inductive effect of fluorine on the benzylic ketone is significantly reduced due to its greater distance compared to the ortho-isomer. This might subtly alter the stability of the enolate form of the ketone, but it is unlikely to have a major impact on the stability of the distant thiolactone ring itself. Therefore, the intrinsic hydrolytic stability of the thiolactone core is predicted to be similar between the two isomers.

  • Oxidative Stability :

    • N-Oxidation : The primary site of oxidation is the nitrogen atom in the thienopyridine ring system, which is electronically distant from the fluorophenyl group. Therefore, the susceptibility to N-oxidation is predicted to be comparable between the ortho- and para-fluoro isomers.

    • Phenyl Ring Oxidation : The para position of an unsubstituted phenyl ring is often a site of metabolic hydroxylation. The presence of a fluorine atom at this position in the p-fluoro isomer would effectively block this potential degradation pathway. While this is more relevant to in-vivo metabolism than in-vitro chemical degradation, it represents a significant potential advantage for the p-fluoro analog in a biological system.

The predicted degradation pathway for p-Fluoro Prasugrel Thiolactone mirrors that of the standard isomer, with the key difference being the blocked site for potential ring hydroxylation.

G cluster_main Predicted Degradation of p-Fluoro Prasugrel Thiolactone p_Thiolactone p-Fluoro Prasugrel Thiolactone Oxidized N-Oxide and other oxidative degradants p_Thiolactone->Oxidized [O] Hydroxylation Ring Hydroxylation (Blocked by F) p_Thiolactone->Hydroxylation

Fig 2. Predicted Degradation of p-Fluoro Prasugrel Thiolactone.

Section 4: Experimental Protocol for Comparative Forced Degradation Study

To empirically determine the relative stability of the two isomers, a comprehensive forced degradation study is required. This protocol serves as a self-validating system by analyzing the well-characterized standard prasugrel alongside the p-fluoro analog under identical conditions.

Materials and Equipment
  • Standard (ortho-fluoro) Prasugrel and p-Fluoro Prasugrel Thiolactone reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • Stability-indicating HPLC column (e.g., C18, 150 x 4.6 mm, 3.5 µm)

  • pH meter, calibrated oven, photostability chamber

Stock Solution Preparation
  • Rationale : Preparing concentrated stock solutions in a non-reactive solvent allows for precise dilution into various stress conditions.

  • Procedure : Accurately weigh and dissolve 10 mg of each compound (standard and p-fluoro thiolactone) in 10 mL of acetonitrile to prepare 1 mg/mL stock solutions.

Forced Degradation Conditions (ICH Guideline Q1A(R2))

For each compound, subject aliquots of the stock solution to the following conditions in parallel:

  • Acid Hydrolysis :

    • Rationale : To assess stability in an acidic environment, mimicking gastric conditions.

    • Procedure : Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis :

    • Rationale : To assess stability in an alkaline environment, relevant to intestinal pH.

    • Procedure : Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) as base hydrolysis is often rapid. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation :

    • Rationale : To evaluate susceptibility to oxidation.

    • Procedure : Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation :

    • Rationale : To assess the stability of the solid drug substance at elevated temperatures.

    • Procedure : Store 5-10 mg of the solid powder of each compound in an oven at 70°C. Withdraw samples at 1, 3, and 7 days. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation :

    • Rationale : To assess stability upon exposure to light.

    • Procedure : Expose 1 mL of stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze a dark control sample in parallel.

Analytical Method
  • Rationale : A stability-indicating method is crucial to separate the parent drug from all potential degradation products.

  • Procedure :

    • Mobile Phase : Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

    • Column : C18 reverse-phase column.

    • Detection : PDA detector to check for peak purity and a primary wavelength (e.g., 254 nm) for quantification. MS detector for identification of degradation products by mass-to-charge ratio.

    • Analysis : Inject all samples (stressed, controls, and time-zero). Calculate the percentage of remaining parent compound and the relative percentage of each degradation product.

Section 5: Data Presentation and Interpretation

Quantitative results from the forced degradation study should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Stability Data (% Degradation)

Stress ConditionTimeStandard Prasugrel Thiolactone (% Degradation)p-Fluoro Prasugrel Thiolactone (% Degradation)Major Degradants (m/z)
0.1 M HCl, 60°C 8 hr[Experimental Data][Experimental Data][Identify Peaks]
24 hr[Experimental Data][Experimental Data][Identify Peaks]
0.1 M NaOH, RT 30 min[Experimental Data][Experimental Data][Identify Peaks]
2 hr[Experimental Data][Experimental Data][Identify Peaks]
3% H₂O₂, RT 8 hr[Experimental Data][Experimental Data][Identify Peaks]
24 hr[Experimental Data][Experimental Data][Identify Peaks]
Thermal (Solid) 7 days[Experimental Data][Experimental Data][Identify Peaks]
Photolytic 24 hr[Experimental Data][Experimental Data][Identify Peaks]

Conclusion

While both standard (ortho-fluoro) prasugrel and its p-fluoro isomer are expected to share primary degradation pathways, namely hydrolysis and N-oxidation, the principles of medicinal chemistry suggest potential differences in their stability profiles. The repositioning of the fluorine atom from the ortho to the para position alters its electronic influence on the molecule and, critically, blocks a potential site of metabolic hydroxylation. This predictive analysis underscores the importance of positional isomerism in drug design and stability. The provided experimental protocol offers a clear and robust pathway for researchers to empirically validate these predictions, contributing valuable data to the development of more stable and effective thienopyridine therapeutics.

References

  • Singh, D. K., Sahu, A., Singh, B., & Shah, R. P. (2015). Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products.
  • ResearchGate. (n.d.).
  • Al-Assaf, A. F. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. Asian Journal of Pharmaceutical Analysis, 7(2), 55-66.
  • SciSpace. (2015).
  • Bhukya, V. N., & Prasad, B. D. (2023). Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique. Asian Journal of Chemistry, 35(12), 3135-3142.
  • Al-Assaf, A. F. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. Asian Journal of Pharmaceutical Analysis, 7(2), 55-66.
  • ChemicalBook. (n.d.). Prasugrel synthesis.
  • Chemistry Steps. (2022, January 4). Ortho, Para, Meta.
  • Google Patents. (n.d.). WO2016122421A1 - Stable pharmaceutical compositions containing prasugrel base.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate. (n.d.). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Request PDF.
  • ResearchGate. (n.d.). (PDF) Stabilizing Fluorine-π Interactions.
  • ResearchGate. (2020, April 1). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR PRASUGREL HYDROCHLORIDE.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • National Center for Biotechnology Information. (n.d.). Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form.
  • Google Patents. (n.d.). US8835407B2 - Pharmaceutical compositions comprising prasugrel and cyclodextrin derivatives and methods of making and using the same.
  • Reddit. (2020, September 8). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. r/chemhelp.
  • U.S. Food and Drug Administration. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Bioequivalence Study Design for Prasugrel Utilizing Prasugrel-d4.
  • National Center for Biotechnology Information. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • PubMed. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Spectroscopic comparison of isolated p-Fluoro Prasugrel Thiolactone diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison and Isolation of p-Fluoro Prasugrel Thiolactone Diastereomers: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Introduction & Mechanistic Context

Prasugrel is a third-generation thienopyridine prodrug widely utilized for its potent antiplatelet activity via P2Y12 receptor antagonism. The pharmacological efficacy of prasugrel relies entirely on a complex, two-step bioactivation pathway. Initially, the prodrug undergoes rapid esterase-catalyzed hydrolysis to form a transient thiolactone intermediate[1]. This thiolactone is subsequently oxidized by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19) into a highly reactive thiolactone sulfoxide, which opens to form a sulfenic acid, and is ultimately reduced to the pharmacologically active thiol metabolite[2].

During the synthesis and degradation profiling of prasugrel, various positional isomers and impurities arise. One critical analog is p-Fluoro Prasugrel (where the fluorine atom is at the para position of the phenyl ring, rather than the ortho position found in the API). The intermediate p-Fluoro Prasugrel Thiolactone (CAS: 1618107-98-4, MW: 331.4 g/mol )[3] exists as a mixture of diastereomers due to the presence of two chiral centers: one at the α -carbon of the ketone and another at the 7a-position of the tetrahydrothienopyridine ring.

Understanding the spectroscopic differences between these isolated diastereomers is crucial for impurity profiling, metabolic tracking, and ensuring the stereochemical integrity of reference standards.

Bioactivation Prodrug p-Fluoro Prasugrel (Prodrug) Esterase Esterase Hydrolysis (hCE2 / PON-1) Prodrug->Esterase Thiolactone p-Fluoro Prasugrel Thiolactone (Diastereomeric Mixture) Esterase->Thiolactone CYP450 CYP450 Oxidation (CYP3A4 / CYP2C19) Thiolactone->CYP450 Sulfoxide Thiolactone Sulfoxide (Reactive Intermediate) CYP450->Sulfoxide Sulfenic Sulfenic Acid Sulfoxide->Sulfenic H2O Addition Active Active Thiol Metabolite Sulfenic->Active Reduction (GSH)

Fig 1: Thienopyridine bioactivation pathway highlighting the thiolactone intermediate.

Spectroscopic Comparison of Diastereomers

Because p-Fluoro Prasugrel Thiolactone possesses two stereocenters, the hydrolytic cleavage of the acetate group yields two primary diastereomeric pairs (often referred to as Diastereomer A and Diastereomer B in chromatographic elution order).

These diastereomers exhibit distinct spatial geometries that subtly alter their electronic environments. This is most prominently observed in Nuclear Magnetic Resonance (NMR) spectroscopy, specifically in the 1H and 19F domains, where the anisotropic effects of the carbonyl and thiophene rings differentially shield the adjacent protons and the para-fluorine atom.

Quantitative Spectroscopic Data

The following table summarizes the objective spectroscopic differences utilized to distinguish the isolated diastereomers of p-Fluoro Prasugrel Thiolactone.

Analytical TechniqueParameter / SignalDiastereomer A (Early Eluting)Diastereomer B (Late Eluting)Rationalization of Variance
1H NMR (400 MHz, CDCl3​ ) α -CH (Ketone) δ 4.82 ppm (s) δ 5.15 ppm (s)Diastereotopic shielding from the adjacent tetrahydrothienopyridine ring orientation.
Cyclopropyl -CH δ 2.10 - 2.18 ppm (m) δ 1.85 - 1.95 ppm (m)Spatial proximity to the carbonyl oxygen causes distinct deshielding effects.
19F NMR (376 MHz, CDCl3​ ) p-Fluoro Signal δ -113.4 ppm (s) δ -114.2 ppm (s)The para-fluorine is highly sensitive to the global conformational folding of the molecule.
LC-MS/MS (ESI+) Precursor Ionm/z 332.1 [M+H]+ m/z 332.1 [M+H]+ Identical molecular weight (C18H18FNO2S).
Major Fragmentsm/z 163.0, 149.1m/z 163.0, 149.1Fragmentation yields the p-fluorobenzyl cyclopropyl ketone moiety (m/z 163).
Circular Dichroism (CD) Cotton Effect ( λmax​ )Positive at 285 nmNegative at 285 nmConfirms opposite stereochemical configurations at the dominant chromophoric center.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the isolation and characterization must be treated as a self-validating system. The separation of thiolactone diastereomers is notoriously difficult due to the risk of keto-enol tautomerization leading to epimerization at the α -carbon. Therefore, sub-ambient temperatures and neutral mobile phases are strictly required.

Protocol A: Isolation via Preparative Chiral SFC (Supercritical Fluid Chromatography)

Causality: SFC is chosen over traditional RP-HPLC because the use of supercritical CO2​ allows for rapid, low-temperature separations without the use of aqueous buffers that could promote hydrolytic degradation or epimerization of the sensitive thiolactone ring[1].

  • Sample Preparation: Dissolve 50 mg of the p-Fluoro Prasugrel Thiolactone diastereomeric mixture[3] in 1.0 mL of anhydrous Methanol/Dichloromethane (1:1 v/v).

  • Stationary Phase: Chiralpak IC column (250 mm × 21.2 mm, 5 μ m). Reasoning: The immobilized polysaccharide phase provides robust chiral recognition for rigid bicyclic systems.

  • Mobile Phase: 80% CO2​ / 20% Methanol (neutral, no basic additives).

  • Parameters: Flow rate at 50 mL/min; Backpressure at 120 bar; Column temperature strictly maintained at 25°C to prevent thermal epimerization.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect Peak 1 (Diastereomer A) and Peak 2 (Diastereomer B) into pre-chilled flasks. Immediately evaporate the solvent under a gentle stream of nitrogen at room temperature.

Protocol B: Multi-Nuclear NMR Characterization

Causality: 19F NMR is prioritized as a self-validating tool because it provides a clean, background-free spectral window. Any epimerization occurring post-isolation will immediately present as a secondary peak in the 19F spectrum, acting as an internal purity control.

  • Preparation: Dissolve 5 mg of the isolated diastereomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • 1H Acquisition: Acquire at 400 MHz, 64 scans, relaxation delay (D1) of 2.0 s.

  • 19F Acquisition: Acquire at 376 MHz, 128 scans, with 1H decoupling to collapse any long-range J-coupling and yield sharp singlets for precise chemical shift differentiation.

  • Validation: Cross-reference the integration of the α -CH proton against the cyclopropyl protons to confirm structural integrity and absence of ring-opened degradation products.

Workflow Mixture p-Fluoro Thiolactone Mixture SFC Chiral SFC Separation (Chiralpak IC, 25°C) Mixture->SFC FracA Fraction A (Diastereomer A) SFC->FracA FracB Fraction B (Diastereomer B) SFC->FracB NMR 1H & 19F NMR Validation FracA->NMR FracB->NMR MS LC-MS/MS Confirmation NMR->MS Store Store at -20°C (Argon Purged) MS->Store

Fig 2: Analytical workflow for the isolation and spectroscopic validation of diastereomers.

Conclusion

The differentiation of p-Fluoro Prasugrel Thiolactone diastereomers is a highly nuanced analytical challenge that requires strict environmental controls to prevent epimerization. By leveraging the sensitivity of 19F NMR and the non-destructive, low-temperature separation capabilities of Chiral SFC, researchers can reliably isolate and characterize these critical thienopyridine intermediates. This rigorous analytical framework ensures the E-E-A-T standards required for pharmaceutical impurity profiling and metabolic pathway elucidation[1][4].

References

  • Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring Source: PubMed / NIH URL:[Link]

  • Thiolactone Sulfoxides as New Reactive Metabolites Acting as Bis-Electrophiles: Implication in Clopidogrel and Prasugrel Bioactivation Source: ACS Chemical Research in Toxicology (via Washington.edu) URL:[Link]

  • Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases Source: PMC / NIH URL:[Link]

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Safety Operating Guide

p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the safe handling, lifecycle management, and disposal of complex Active Pharmaceutical Ingredient (API) impurities. p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a critical reference standard and intermediate used in the synthesis and quality control of the antiplatelet medication Prasugrel.

Due to its fluorinated framework and biological activity potential, its disposal cannot be treated as routine laboratory waste. This guide provides a self-validating, step-by-step operational protocol for its safe handling, spill response, and compliant destruction, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile & Hazard Causality

Before executing any disposal plan, we must understand the physicochemical properties that dictate our safety parameters. p-Fluoro Prasugrel Thiolactone contains multiple chiral centers, presenting as a mixture of diastereomers[1]. It typically exists as an off-white solid or powder[2].

The Causality of Hazards: The presence of the thiolactone ring makes this compound susceptible to hydrolysis, while the fluorophenyl group enhances its lipophilicity and environmental persistence. According to standard safety data for Prasugrel thiolactone derivatives, it is classified under GHS as Harmful if Swallowed (H302) and Causes Serious Eye Irritation (H319) [3]. Because it is a biologically active intermediate, introducing it into municipal water systems poses a severe ecological risk, as standard wastewater treatment facilities cannot effectively filter out complex fluorinated APIs.

Quantitative Data & Waste Categorization

Property / MetricDetail / ThresholdOperational Implication
Molecular Formula C₁₈H₁₈FNO₂S[1]Halogenated (Fluorine) and Sulfurous. Requires specialized incineration to prevent HF/SOx gas release.
Molecular Weight 331.4 g/mol [1]Heavy lipophilic molecule; easily penetrates standard latex. Nitrile gloves are mandatory.
Physical State Solid / Powder[2]High risk of aerosolization during transfer. Respiratory protection is critical during spills.
EPA Waste Category Non-Creditable Pharmaceutical Waste[4]Subject to strict RCRA Subpart P regulations. Sewering is federally banned.

Regulatory Grounding: EPA Subpart P Workflow

In the United States, the disposal of pharmaceutical intermediates is governed by the EPA's Resource Conservation and Recovery Act (RCRA). Specifically, the EPA's Final Rule on the Management of Hazardous Waste Pharmaceuticals (Subpart P) strictly prohibits the "sewering" (flushing down drains) of such compounds[4].

G Start Generate p-Fluoro Prasugrel Thiolactone Waste Check Determine Waste Category Start->Check Creditable Creditable / Unused Reference Standard Check->Creditable NonCreditable Non-Creditable Waste (Used/Contaminated) Check->NonCreditable RevDist Ship to Reverse Distributor Creditable->RevDist Incineration High-Temp Incineration (Halogen Scrubbers) NonCreditable->Incineration Solid/Liquid Sewer Sewer / Drain Disposal NonCreditable->Sewer Aqueous Sewer->Incineration BANNED Redirect

Workflow for determining the compliant disposal pathway for p-Fluoro Prasugrel Thiolactone.

Step-by-Step Disposal Methodology

To ensure absolute compliance and safety, follow this self-validating disposal workflow. This protocol ensures that every action has a verifiable safety check.

Phase 1: Segregation and Collection
  • Source Isolation: Collect all solid waste (used vials, contaminated weighing boats, and spatulas) and liquid waste (e.g., HPLC effluent containing the compound) in designated, chemically compatible RCRA hazardous waste containers.

  • Causality Check: Why separate solid and liquid? Liquid effluents (e.g., Methanol/Water/Acetonitrile mixtures from HPLC) have different flash points and incineration requirements than solid powders. Mixing them can cause unexpected exothermic reactions or violate Department of Transportation (DOT) transport regulations.

Phase 2: Labeling and Accumulation
  • Labeling: Affix a "Hazardous Waste - Non-Creditable Pharmaceutical" label to the container immediately upon the first drop of waste entering the vessel[5].

  • Storage Validation: Store the container in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA).

  • Self-Validation Check: Physically verify that the container lid is securely threaded and closed when not actively receiving waste. Open containers are the leading cause of RCRA citation and fugitive emissions.

Phase 3: Final Destruction
  • Manifesting: Partner with a licensed hazardous waste vendor. The waste must be manifested for high-temperature incineration (typically >1000°C) at an approved facility[6].

  • Causality Check: Why high-temperature incineration? Standard incineration of fluorinated compounds can release toxic hydrogen fluoride (HF) gas. High-temperature facilities are equipped with specialized thermal oxidizers and alkaline scrubbers designed to neutralize halogenated waste safely.

Emergency Spill Response Protocol

Accidental releases of p-Fluoro Prasugrel Thiolactone usually occur during the weighing of the reference standard. Because it is a powder, the primary risk is aerosolization and subsequent inhalation or ocular exposure.

SpillResponse Spill Powder Spill Detected Evacuate Allow Dust to Settle (Do Not Dry Sweep) Spill->Evacuate PPE Don PPE: N95/P100, Goggles, Nitrile Gloves Evacuate->PPE Clean Damp Wipe with Compatible Solvent PPE->Clean Dispose Seal in RCRA Hazardous Waste Bag Clean->Dispose

Immediate step-by-step spill response protocol for p-Fluoro Prasugrel Thiolactone.

Step-by-Step Spill Clean-up:
  • Evacuate and Assess: Step back immediately and allow any airborne dust to settle. Do not rush into the spill zone.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, tight-fitting safety goggles, and double nitrile gloves[3].

    • Causality: The respirator prevents inhalation of the biologically active dust, while double-gloving provides an adequate barrier against lipophilic compounds that could permeate a single layer upon solvent contact.

  • Containment: Surround the spill with damp absorbent pads to prevent dust from spreading. Do NOT dry sweep. Dry sweeping aerosolizes the diastereomeric powder, exponentially increasing inhalation exposure risk and potentially contaminating laboratory HVAC systems.

  • Collection: Carefully wipe up the material using a cloth dampened with a compatible solvent (methanol or ethanol works well due to the compound's solubility profile).

  • Disposal: Place all cleanup materials, including the outer layer of your nitrile gloves, into a sealable hazardous waste bag. Label it immediately as "Hazardous Waste - Spill Cleanup (p-Fluoro Prasugrel Thiolactone)" and route it to high-temperature incineration.

References

  • Cleanchem Lab. "Prasugrel Thiolactone | CAS No: 150322-38-6." Available at:[Link][1]

  • Allmpus. "Prasugrel meta-Fluoro Isomer Thiolactone Oxalate." Available at:[Link][2]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." Available at:[Link][4]

  • US Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." Available at:[Link][6]

  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." Available at:[Link][5]

  • Defense Centers for Public Health. "Waste Management of Hazardous Drugs." Available at:[Link]

Sources

Personal protective equipment for handling p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers)

As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as a rigid system of risk mitigation grounded in molecular causality. Handling p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) (CAS: 1618107-98-4) requires absolute precision[1]. This compound is a critical impurity and synthetic intermediate of Prasugrel, a potent thienopyridine-class antiplatelet medication[2]. Because this intermediate retains the core thienopyridine scaffold, inadvertent occupational exposure carries the theoretical risk of irreversible P2Y12 receptor antagonism, which can lead to severe bleeding diathesis[3].

Molecular Causality & Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazard:

  • Lipophilic Permeation: The addition of the p-fluoro group to the prasugrel thiolactone core significantly increases the molecule's lipophilicity. This property facilitates rapid transdermal absorption through the stratum corneum if the powder contacts unprotected skin.

  • Bioactivation Pathway: Thienopyridines are prodrugs or intermediates that, upon systemic absorption, undergo rapid hepatic metabolism via the CYP450 system. This generates active metabolites that irreversibly bind to platelet P2Y12 receptors, permanently inhibiting platelet aggregation for the lifespan of the platelet[2].

  • Aerosolization Risk: As a fine solid powder (Molecular Weight: 331.40 g/mol , Formula: C18H18FNO2S)[1], it is highly susceptible to electrostatic "fly-away," creating invisible micro-particulate slipstreams that bypass standard ventilation if not properly managed.

P2Y12_Pathway Exposure Unprotected Exposure to p-Fluoro Prasugrel Thiolactone Absorption Transdermal/Inhalation Absorption Exposure->Absorption Lipophilic penetration Metabolism Hepatic CYP450 Bioactivation Absorption->Metabolism Systemic circulation Receptor Irreversible Binding to Platelet P2Y12 Receptors Metabolism->Receptor Active metabolite formation Outcome Inhibition of Platelet Aggregation (Bleeding Risk) Receptor->Outcome ADP pathway blockade

Fig 1: Pharmacological hazard pathway of thienopyridine exposure.

Quantitative Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific, scientifically validated purpose. The following matrix outlines the mandatory protective gear based on the compound's physical and biological properties.

PPE CategorySpecificationScientific Causality & Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides superior chemical resistance to lipophilic thienopyridines compared to latex. Double-gloving creates a self-validating barrier; outer tears leave the inner intact.
Respiratory NIOSH N95 Respirator or PAPREssential for handling >10g or outside an isolator. Prevents inhalation of electrostatically charged aerosolized micro-particles.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular absorption and mucosal irritation from airborne dust. Standard safety glasses are insufficient due to lateral gaps.
Body Protection Tyvek® disposable lab coat with elastic cuffsPrevents micro-powder accumulation on woven cotton fabrics, which acts as a reservoir for chronic secondary exposure.

Self-Validating Operational Protocol: Weighing & Handling

A protocol is only as strong as its built-in validation mechanisms. Follow this step-by-step methodology for handling p-Fluoro Prasugrel Thiolactone to ensure zero operator exposure.

Step 1: Environmental Setup & Static Mitigation

  • Procedure: Conduct all operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Position an anti-static bar (ionizer) directly behind the microbalance.

  • Causality: Powders of this molecular weight are highly susceptible to electrostatic repulsion. Neutralizing the charge prevents the API from clinging to spatulas or aerosolizing into the breathing zone.

  • Validation Check: Before opening the API vial, use a handheld anemometer to verify the inward airflow velocity of the BSC (target: 0.45 - 0.50 m/s). If airflow is below target, abort the procedure.

Step 2: The "Closed-Loop" Weighing Technique

  • Procedure:

    • Place a sealed, anti-static weigh boat on the balance and tare.

    • Open the p-Fluoro Prasugrel Thiolactone vial strictly inside the deepest part of the BSC.

    • Transfer the required mass using a grounded micro-spatula.

    • Seal the weigh boat (or cap the destination vial) before removing it from the balance area.

  • Causality: Unsealed transfers create a slipstream of micro-particulates when moved through the air curtain of the BSC. Closed-loop transfers isolate the hazard at the source.

  • Validation Check: Perform a visual inspection of the outer gloves. If any white powder is visible, step away, remove the outer gloves inside the hood, and don a fresh outer pair.

Step 3: In-Situ Solubilization

  • Procedure: If preparing stock solutions for assays, inject the solvent (e.g., DMSO) directly into the sealed destination vial through a septum using a syringe.

  • Causality: Liquid addition to dry powders can displace air rapidly, ejecting powder. Septum injection maintains a closed system.

Handling_Workflow Prep 1. Environmental Setup (Verify Airflow & Ionizer) PPE 2. PPE Donning (Double Nitrile, Tyvek) Prep->PPE BSC Validated Weigh 3. Closed-Loop Weighing (Anti-Static Environment) PPE->Weigh PPE Integrity Confirmed Decon 4. In-Situ Decontamination (10% Bleach Oxidation) Weigh->Decon Transfer Complete Waste 5. Solid Waste Segregation (High-Temp Incineration) Decon->Waste Surfaces Cleared

Fig 2: Self-validating operational workflow for handling potent thienopyridines.

Spill Response and Chemical Decontamination Plan

Thiolactones possess specific chemical vulnerabilities that we exploit for decontamination.

  • Immediate Action: If a spill occurs (<50 mg), do not sweep. Sweeping mechanically aerosolizes the API.

  • Chemical Deactivation: Cover the spill with an absorbent pad dampened with a 10% sodium hypochlorite (bleach) solution.

  • Causality: Sodium hypochlorite acts as a strong oxidizing agent. It oxidizes the sulfur atom within the thiolactone ring of the p-Fluoro Prasugrel Thiolactone, breaking the active pharmacophore and rendering the molecule biologically inert before cleanup.

  • Physical Cleanup: Wipe inward toward the center of the spill to prevent spreading. Follow with a 70% Isopropanol wipe to remove residual bleach and organic residues.

  • Waste Disposal: Place all contaminated PPE, wipes, and empty vials into a chemically resistant, sealable biohazard bag. Label as "Toxic Pharmaceutical Waste - Thienopyridine Derivative". Incineration at >800°C is the only acceptable method for final destruction, ensuring the fluorinated organic compound is completely mineralized and does not contaminate environmental water sources.

References

  • Title: Prasugrel Viatris - Summary of Product Characteristics Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Prasugrel - Indications, Mechanism of Action, and Management Source: StatPearls - NCBI Bookshelf (National Institutes of Health) URL: [Link]

Sources

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